molecular formula C4H11BO4S B13463117 (3-Methanesulfonylpropyl)boronic acid

(3-Methanesulfonylpropyl)boronic acid

Cat. No.: B13463117
M. Wt: 166.01 g/mol
InChI Key: ZQIKWQTWONRKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methanesulfonylpropyl)boronic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and organic synthesis. This compound integrates two valuable functional groups: a boronic acid and a methanesulfonyl (mesyl) group. The boronic acid moiety makes it an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for the facile construction of carbon-carbon bonds to create complex biaryl structures and other molecular architectures . Concurrently, the methanesulfonyl group is a stable, electron-withdrawing substituent that can act as a leaving group in nucleophilic substitution reactions or influence the electronic properties of the final molecule. Boronic acid polymers and derivatives have demonstrated significant utility in biomedical fields, particularly in the development of glucose-responsive materials for controlled insulin delivery and advanced sensor applications . The methanesulfonyl functional group is recognized in green chemistry for its stability and is often employed in various clean processes . As a reagent, (3-Methanesulfonylpropyl)boronic acid is particularly valuable in the synthesis and exploration of novel bioactive compounds, serving as a key intermediate for potential drug candidates. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for human or therapeutic use.

Properties

Molecular Formula

C4H11BO4S

Molecular Weight

166.01 g/mol

IUPAC Name

3-methylsulfonylpropylboronic acid

InChI

InChI=1S/C4H11BO4S/c1-10(8,9)4-2-3-5(6)7/h6-7H,2-4H2,1H3

InChI Key

ZQIKWQTWONRKAJ-UHFFFAOYSA-N

Canonical SMILES

B(CCCS(=O)(=O)C)(O)O

Origin of Product

United States

Foundational & Exploratory

Sulfone-Containing Alkyl Boronic Acids: A New Frontier in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of boronic acids into drug candidates has revolutionized the landscape of enzyme inhibition, most notably with the success of proteasome inhibitors like bortezomib.[1][2] These compounds leverage the unique ability of the boron atom to form reversible covalent bonds with key catalytic residues.[1] This guide delves into a promising, yet underexplored, subclass: sulfone-containing alkyl boronic acids. The sulfone group, a cornerstone in medicinal chemistry, is prized for its metabolic stability, ability to form strong hydrogen bonds, and its role as a rigid structural linker.[3] The convergence of these two powerful pharmacophores offers a compelling strategy for developing next-generation inhibitors with enhanced potency, selectivity, and optimized physicochemical properties. This document provides a comprehensive overview of the synthetic strategies, mechanisms of action, structure-activity relationships, and critical drug development considerations for this emerging class of molecules.

Introduction: The Strategic Convergence of Sulfones and Alkyl Boronic Acids

The design of highly specific and potent enzyme inhibitors is a central goal of modern drug discovery. While traditional non-covalent inhibitors have seen immense success, the development of covalent inhibitors is undergoing a renaissance, driven by the promise of enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.

The Boronic Acid Warhead: Boronic acids stand out in the realm of covalent chemistry. Their boron atom is electrophilic and can readily interact with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues, which are common in enzyme active sites.[1][4] This interaction forms a stable, yet often reversible, tetrahedral boronate adduct, effectively inhibiting the enzyme.[4] This reversibility can mitigate the risk of off-target toxicity sometimes associated with irreversible covalent drugs. Furthermore, the boronic acid moiety is considered a bioisostere of the carboxylic acid group, allowing it to engage in similar non-covalent interactions while providing the unique covalent binding mechanism.[1]

The Sulfone Moiety: A Pillar of Medicinal Chemistry: The sulfone group (R-SO₂-R') is a privileged scaffold in drug design. Its defining features include:

  • Metabolic Stability: The sulfur atom is in its highest oxidation state, rendering the group highly resistant to metabolic breakdown.

  • Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to protein targets.

  • Structural Rigidity: The tetrahedral geometry of the sulfone group can lock a molecule into a specific conformation, reducing the entropic penalty of binding and improving selectivity.

By combining an alkyl boronic acid with a sulfone group, medicinal chemists can design molecules that synergistically exploit these properties. The sulfone can anchor the molecule in a specific sub-pocket of the target protein through hydrogen bonding, while the alkyl linker provides the correct spatial orientation for the boronic acid to engage with its target nucleophile.

Synthetic Strategies for Sulfone-Containing Alkyl Boronic Acids

The synthesis of this specific chemical class requires a multi-step approach. The primary challenge lies in constructing the carbon-boron bond while the sulfone moiety is present or can be introduced subsequently. Below are three robust strategies.

Methodology 1: Oxidation of Precursor Sulfide-Boronates

This is often the most reliable and versatile approach. It involves the synthesis of an alkyl sulfide containing a boronic ester, followed by oxidation to the desired sulfone. The use of a boronic ester, such as a pinacol ester (Bpin), enhances stability during synthesis and purification.[5]

G cluster_0 Synthesis via Sulfide Oxidation A Thiol (R-SH) C Sulfide-Boronate Intermediate (R-S-(CH2)n-Bpin) A->C SN2 Displacement (e.g., NaH, DMF) B Haloalkyl Boronic Ester (X-(CH2)n-Bpin) B->C D Sulfone-Boronate Ester (R-SO2-(CH2)n-Bpin) C->D Oxidation (e.g., m-CPBA, Oxone®) E Final Sulfone Alkyl Boronic Acid (R-SO2-(CH2)n-B(OH)2) D->E Deprotection (e.g., NaIO4, acid)

Figure 1: General workflow for synthesizing sulfone-containing alkyl boronic acids via a sulfide oxidation strategy.

Methodology 2: Nucleophilic Displacement with Sulfinate Salts

An alternative strategy involves the direct introduction of the sulfone group using a pre-formed sulfinate salt. This method is efficient if the required sulfinate salt is readily available.

G cluster_1 Synthesis via Sulfinate Alkylation F Sodium Sulfinate (R-SO2Na) H Sulfone-Boronate Ester (R-SO2-(CH2)n-Bpin) F->H SN2 Displacement (e.g., Aprotic Solvent) G Haloalkyl Boronic Ester (X-(CH2)n-Bpin) G->H I Final Sulfone Alkyl Boronic Acid (R-SO2-(CH2)n-B(OH)2) H->I Deprotection

Figure 2: Workflow for synthesizing sulfone-containing alkyl boronic acids via sulfinate alkylation.

Experimental Protocol: Synthesis of a Phenylsulfonylmethyl Boronic Acid Pinacol Ester (via Sulfide Oxidation)

This protocol provides a self-validating system for the synthesis of a model compound.

Step 1: Synthesis of Phenyl(thiomethyl)boronic acid pinacol ester

  • To a flame-dried round-bottom flask under an argon atmosphere, add sodium thiophenolate (1.32 g, 10 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) and cool the solution to 0 °C.

  • Slowly add a solution of bromomethylboronic acid pinacol ester (2.21 g, 10 mmol) in DMF (5 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Quench the reaction with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Oxidation to Phenyl(sulfonylmethyl)boronic acid pinacol ester

  • Dissolve the sulfide-boronate intermediate (2.64 g, 10 mmol) in Dichloromethane (DCM) (50 mL) and cool to 0 °C.

  • Add meta-Chloroperoxybenzoic acid (m-CPBA) (approx. 77%, 4.9 g, ~22 mmol, 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Validation Check: Monitor the oxidation by TLC. The product spot will be significantly more polar than the starting sulfide.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate, then brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by recrystallization or column chromatography.

Step 3: Deprotection to Phenyl(sulfonylmethyl)boronic acid

  • Dissolve the sulfone-boronate ester (2.96 g, 10 mmol) in a 10:1 mixture of acetone and water (55 mL).

  • Add sodium periodate (NaIO₄) (4.28 g, 20 mmol) followed by ammonium acetate (0.77 g, 10 mmol).

  • Stir vigorously at room temperature for 18 hours.

  • Filter the resulting solid and wash with acetone.

  • Concentrate the filtrate, and the resulting crude boronic acid can be purified by recrystallization or reverse-phase chromatography.

Mechanism of Action and Target Engagement

The primary mechanism of action for this class of compounds is the formation of a covalent adduct with a nucleophilic residue in an enzyme's active site.

Figure 3: Reversible covalent inhibition mechanism of a boronic acid with a serine/threonine hydroxyl group.

Case Study: Proteasome Inhibition The 26S proteasome is a multi-catalytic enzyme complex responsible for intracellular protein degradation, making it a validated target in oncology.[4] Boronic acid-based drugs like bortezomib and ixazomib are potent proteasome inhibitors.[4][6] They function by having their boron atom attacked by the N-terminal threonine hydroxyl group in the proteasome's catalytic β-subunits.[1][4]

For a sulfone-containing alkyl boronic acid, the sulfone moiety can provide additional, crucial binding interactions within the proteasome's substrate-binding pockets (e.g., S1, S3). This can lead to:

  • Enhanced Potency: Hydrogen bonding between the sulfone oxygens and backbone amides in the binding pocket can significantly increase binding affinity.

  • Improved Selectivity: By designing the R-group and alkyl linker to fit a specific pocket of a particular proteasome subunit (e.g., β5, β1, or β2), selectivity can be engineered.

Case Study: β-Lactamase Inhibition Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic.[7] These enzymes typically have a critical serine residue in their active site. Sulfonamide boronic acids have been shown to be effective inhibitors, forming a stable adduct with this serine.[7][8] The replacement of the traditional carboxamide with a sulfone or sulfonamide can alter the geometry and polarity, leading to a surprisingly different and potentially more potent structure-activity relationship.[7]

Structure-Activity Relationships (SAR) and Physicochemical Properties

The systematic modification of the molecular structure is key to optimizing potency and drug-like properties.

Structural Moiety Modification Observed/Expected Impact on Activity & Properties
Alkyl Linker Varying length (n=1, 2, 3...)Affects the distance and angle of approach to the catalytic residue. An optimal length is required to position the boronic acid correctly.
Alkyl Linker Introducing substitutionCan introduce chirality and create specific steric interactions, potentially increasing selectivity.
Sulfone R-Group Small alkyl vs. large arylA larger, more lipophilic aryl group can engage in hydrophobic or π-stacking interactions in the binding pocket, increasing potency.
Sulfone R-Group Adding polar groupsCan improve solubility and introduce new hydrogen bonding opportunities.

The sulfone group itself significantly impacts the molecule's physicochemical profile. It increases polarity and can improve aqueous solubility compared to a corresponding sulfide, but its strong hydrogen bond accepting character can also impact membrane permeability. Balancing these properties is a critical aspect of the drug design process.

Challenges and Considerations in Drug Development

While promising, this chemical class presents several challenges that must be addressed.

  • Metabolic Stability of the C-B Bond: The carbon-boron bond can be susceptible to oxidative cleavage in vivo, a process known as deboronation.[9] This can lead to loss of activity. Strategies to mitigate this include introducing steric hindrance near the boronic acid or modulating the electronic properties of the molecule.

  • Potential for Bioactivation: A significant safety concern for boronic acids where the boron atom is adjacent to an amide nitrogen is the potential for bioactivation by cytochrome P450 enzymes. This can form electrophilic imine amide metabolites that can adduct to proteins or glutathione.[9] While the alkyl sulfone scaffold may be less prone to this specific pathway than peptide boronic acids, thorough metabolic profiling is essential.

  • Formulation and Stability: Free boronic acids can undergo self-condensation to form boroxines (trimeric anhydrides).[5] To improve shelf-life and facilitate formulation, they are often converted into stable esters, such as mannitol esters, which hydrolyze in vivo to release the active boronic acid.[4]

Conclusion and Future Outlook

Sulfone-containing alkyl boronic acids represent a compelling class of molecules for the development of novel covalent enzyme inhibitors. The combination of the sulfone's robust physicochemical properties with the boronic acid's unique covalent binding mechanism provides a powerful platform for designing drugs with high potency and selectivity. Key future directions will involve applying this scaffold to a broader range of enzyme targets beyond proteases, such as kinases and phosphatases, and employing structure-based computational design to fine-tune interactions within the target active sites. As our understanding of covalent drug design deepens, this versatile chemical class is poised to make significant contributions to medicinal chemistry.

References

  • Pd(NHC)-catalyzed alkylsulfonylation of boronic acids: a general and efficient approach for sulfone synthesis. Chemical Communications (RSC Publishing).
  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. ACS Publications.
  • Proteasome inhibitor - Wikipedia. Wikipedia.
  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
  • Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC. National Center for Biotechnology Information.
  • A mild and efficient new synthesis of aryl sulfones from boronic acids and sulfinic acid salts (2004) | Christian Beaulieu | 62 Citations - SciSpace. SciSpace.
  • A General Copper-Catalyzed Sulfonylation of Arylboronic Acids | Organic Letters. ACS Publications.
  • Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism.
  • Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation - PubMed. National Center for Biotechnology Information.
  • Boronic-acid-containing proteasome inhibitors. - ResearchGate. ResearchGate.
  • Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed. National Center for Biotechnology Information.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. National Center for Biotechnology Information.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.
  • Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications.
  • A Journey Around Boronic Acids: Sulfonyl Hydrazone-Containing Derivatives as Carbonic Anhydrase Inhibitors - PubMed. National Center for Biotechnology Information.
  • Boronic acids as inhibitors of steroid sulfatase - PubMed. National Center for Biotechnology Information.
  • Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate.

Sources

Physicochemical Profiling of Sulfone Alkyl Boronic Acids: Aqueous Solubility and Experimental Strategies

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the physicochemical profiling of Sulfone Alkyl Boronic Acids , a specialized class of compounds increasingly utilized in medicinal chemistry as transition-state analogs (e.g.,


-lactamase inhibitors).

It synthesizes theoretical principles with execution-ready protocols, focusing on the unique solubility interplay between the electron-withdrawing sulfone moiety and the ionizable boronic acid group.

Executive Summary: The Solubility Paradox

Research into sulfone alkyl boronic acids (SABAs) is often driven by their utility as Transition State Analogs (TSAs) in inhibiting serine proteases and


-lactamases. However, these compounds present a unique solubility paradox:
  • The Boron Moiety: Amphiphilic. It exists in a pH-dependent equilibrium between a neutral, trigonal planar species (low solubility) and an anionic, tetrahedral species (high solubility).

  • The Sulfone Moiety: A strong electron-withdrawing group (EWG) and hydrogen bond acceptor. While polar, it significantly modulates the Lewis acidity of the boron atom, altering the pH at which the compound becomes soluble.

Core Insight: The solubility of SABAs is not a static value; it is a dynamic function of pH, concentration (boroxine formation), and buffer composition .

Structural Dynamics & Physicochemical Principles

The Electronic Influence of the Sulfone

The solubility of boronic acids in water is governed principally by their ionization constant (


).
  • Alkyl Boronic Acids (Standard): Typically have a

    
     of ~10–11. At physiological pH (7.4), they remain largely neutral and less soluble.
    
  • Sulfone Effect: The sulfone group (

    
    ) is a potent EWG. When positioned proximal to the boron atom (e.g., 
    
    
    
    - or
    
    
    -position), it withdraws electron density from the boron center.
    • Result: The boron becomes more Lewis acidic (more electrophilic).

    • Impact: The

      
       drops (potentially to 6.0–8.0).
      
    • Solubility Outcome: A larger fraction of the molecule exists as the highly soluble boronate anion at pH 7.4 compared to non-sulfone analogs.

The Equilibrium Landscape

Understanding SABA solubility requires mapping three competing species:

  • Monomeric Boronic Acid (

    
    ):  Neutral, moderate solubility.
    
  • Boronate Anion (

    
    ):  Anionic, high solubility. Dominates when 
    
    
    
    .
  • Boroxine (Anhydride Trimer): Cyclic trimer formed by dehydration. Low aqueous solubility; precipitates at high concentrations.

BoronEquilibrium Boroxine Boroxine (Cyclic Trimer) (Insoluble Precipitate) Acid Neutral Boronic Acid RB(OH)2 (Trigonal Planar) Boroxine->Acid + H2O (Hydrolysis) Aqueous Dilution Acid->Boroxine - 3 H2O (Dehydration) High Conc. Anion Boronate Anion RB(OH)3- (Tetrahedral) Acid->Anion  +OH- / pH > pKa   Anion->Acid  +H+ / pH < pKa  

Caption: The dynamic equilibrium of boronic acids. Solubility is maximized by shifting the equilibrium toward the Boronate Anion (right).

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the true equilibrium solubility, accounting for boroxine formation and crystal lattice energy. Applicability: Late-stage lead optimization; formulation development.

Materials:

  • SABA solid (crystallinity verified by XRPD).

  • Buffer systems: pH 1.2 (SGF), pH 7.4 (PBS), pH 10.0 (Borate/Carbonate).

  • 0.22 µm PVDF syringe filters (Don't use nylon; boronates can bind).

Workflow:

  • Supersaturation: Add excess solid compound (~2–5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Shake at 25°C for 24 to 48 hours .

    • Note: Boronic acids equilibrate slowly due to the hydrolysis of surface boroxines.

  • pH Check: Measure the pH of the supernatant at the end of the experiment. (Boronic acids can buffer the solution, shifting the pH).

  • Filtration: Filter supernatant using PVDF.

  • Quantification: Analyze via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Rapid ranking of compounds during SAR cycles. Applicability: Early discovery; screening libraries.

Workflow:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike 5 µL of stock into 195 µL of buffer (pH 7.4) in a 96-well plate (Final conc: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via Nephelometry or UV absorbance at 620 nm (non-absorbing region).

    • Threshold: Absorbance > 0.005 indicates precipitation.

Protocol C: pKa Determination (The Solubility Driver)

Since solubility is pH-dependent, determining the


 is critical.
Method:  Potentiometric Titration (Sirius T3 or similar).
  • Key Step: Titrate from pH 2 to 12. Look for the buffering region.

  • Data Analysis: The

    
     of the sulfone alkyl boronic acid will likely be lower than simple alkyl boronates.[1] Use the Henderson-Hasselbalch equation to predict solubility at any pH:
    
    
    
    
    Where
    
    
    is the intrinsic solubility of the neutral species.

Data Interpretation & Troubleshooting

Table 1: Solubility Trends in Boronic Acids
ParameterAlkyl Boronic AcidSulfone Alkyl Boronic Acid Aryl Boronic Acid
Typical pKa 10.0 – 11.06.5 – 8.5 (Estimated)8.0 – 9.0
Solubility (pH 7.4) Low (Mostly Neutral)High (Partial Ionization) Moderate
LogP HighLow (Sulfone is polar) Moderate
Boroxine Risk High in solid stateModerate High
Common Pitfalls
  • Boroxine Interference: If your LC-MS peaks are splitting or quantifying strangely, the compound may be forming anhydrides on the column or in the source. Solution: Add 0.1% Formic acid or Ammonia to the mobile phase to force a single species.

  • Polyol Contamination: Buffers containing sugars or glycerol (often used in enzyme assays) will covalently bind to the boronic acid, forming esters and artificially inflating solubility. Rule: Avoid vicinal diols in solubility buffers.

  • Oxidative Instability: While sulfones are stable, the C-B bond can be susceptible to oxidation by peroxides. Ensure solvents are peroxide-free.

Decision Tree for Solubility Profiling

SolubilityWorkflow Start Start: New Sulfone Alkyl Boronic Acid Goal Define Goal Start->Goal Screening Early Screening (SAR) Goal->Screening High Throughput Profiling In-Depth Profiling (Lead Opt) Goal->Profiling Accuracy Needed Kinetic Run Kinetic Solubility (DMSO Spike, 2h, pH 7.4) Screening->Kinetic pKa Determine pKa (Potentiometric Titration) Profiling->pKa Check Is Solubility > 50 µM? Kinetic->Check Thermo Run Thermodynamic Solubility (Solid, 24h, pH 1.2/7.4/10) Thermo->Check pKa->Thermo Select pH based on pKa Issue Check for Boroxine/Aggregates Check->Issue No (Unexpected Low Sol)

Caption: Strategic workflow for selecting the correct solubility assay based on development stage.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents. BenchChem Technical Notes. Link

  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. Link

  • Hansen, J., et al. (2021). Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa PBP3. PLOS ONE. Link

  • University of Kansas. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Link

  • Hall, D. G. (Ed.).[3] (2011).[3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] Link

Sources

An In-depth Technical Guide to (3-Methylsulfonyl)phenylboronic Acid: Synthesis, Applications, and Market Landscape for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This guide provides a comprehensive technical overview of (3-methylsulfonyl)phenylboronic acid, a versatile building block in organic synthesis and medicinal chemistry. While the specifically requested (3-methylsulfonyl)propylboronic acid is not a commercially cataloged product, this guide focuses on its readily available and widely utilized aryl analogue. We delve into the chemical properties, synthesis, and diverse applications of (3-methylsulfonyl)phenylboronic acid, with a particular emphasis on its role in drug discovery. Furthermore, a detailed analysis of suppliers and current pricing is presented to aid in procurement for research and development. For researchers interested in the novel propyl derivative, a discussion on the synthetic strategies for alkyl-sulfonylboronic acids is also included.

Introduction to (3-Methylsulfonyl)phenylboronic Acid

(3-Methylsulfonyl)phenylboronic acid, with the CAS Number 373384-18-0, is an organoboron compound characterized by a phenyl ring substituted with both a boronic acid group and a methylsulfonyl group.[1] The presence of the electron-withdrawing methylsulfonyl group significantly influences the electronic properties of the molecule, enhancing its utility in various chemical transformations. Boronic acids, in general, are recognized for their stability, low toxicity, and ease of handling, making them crucial reagents in modern organic synthesis.[2][3]

Chemical Identity and Properties:

PropertyValueSource
CAS Number 373384-18-0[1][4]
Molecular Formula C₇H₉BO₄S
Molecular Weight 200.02 g/mol [1]
Appearance White to yellow solid
Purity Typically ≥98%
Storage Inert atmosphere, 2-8°C

The sulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which increases the acidity of the boronic acid.[5][6][7][8][9] This electronic feature can modulate the reactivity of the boronic acid in cross-coupling reactions and its binding affinity in biological systems.

Synthesis and Mechanism of Action

The synthesis of arylboronic acids is well-established, often involving the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup. For (3-methylsulfonyl)phenylboronic acid, a common route would start from 3-bromophenyl methyl sulfone.

DOT Diagram: General Synthesis of (3-Methylsulfonyl)phenylboronic Acid

G cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product 3-Bromophenyl methyl sulfone 3-Bromophenyl methyl sulfone 1. Mg or n-BuLi 1. Mg or n-BuLi 3-Bromophenyl methyl sulfone->1. Mg or n-BuLi Formation of organometallic reagent 2. B(OR)3 2. B(OR)3 1. Mg or n-BuLi->2. B(OR)3 Borylation 3. H3O+ 3. H3O+ 2. B(OR)3->3. H3O+ Hydrolysis (3-Methylsulfonyl)phenylboronic acid (3-Methylsulfonyl)phenylboronic acid 3. H3O+->(3-Methylsulfonyl)phenylboronic acid

Caption: General synthetic route to (3-methylsulfonyl)phenylboronic acid.

In cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid first undergoes transmetalation with a palladium(0) complex. The electron-withdrawing nature of the methylsulfonyl group can facilitate this step. The resulting organopalladium(II) species then undergoes reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[2][3][10]

Applications in Research and Drug Development

The unique electronic properties of (3-methylsulfonyl)phenylboronic acid make it a valuable building block in several areas:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, where it is used to introduce the 3-(methylsulfonyl)phenyl moiety into a wide range of organic molecules.[3][10] This is a cornerstone of modern drug discovery for the synthesis of biaryl compounds.

  • Medicinal Chemistry: The methylsulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. Boronic acids themselves have emerged as important pharmacophores, with several FDA-approved drugs containing this moiety. The incorporation of a sulfonyl group can further modulate the biological activity and selectivity of these compounds.

  • Materials Science: Arylboronic acids are used in the development of sensors and functional polymers. The sulfonyl group can be used to tune the electronic and physical properties of these materials.

Supplier and Pricing Analysis

(3-Methylsulfonyl)phenylboronic acid is available from a variety of chemical suppliers. The pricing can vary based on the purity, quantity, and supplier. Below is a comparative table of major suppliers and their offerings.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (MilliporeSigma) (3-(Methylsulfonyl)phenyl)boronic acid373384-18-098%Custom
Fluorochem 3-(Methylsulfonylamino)phenylboronic acid148355-75-398%1g, 5g, 10g, 25g, 100g
Frontier Specialty Chemicals 3-(Methylsulfonyl)phenylboronic acid373384-18-0-Inquire for sizes
BLD Pharm (3-(Methylsulfonyl)phenyl)boronic acid373384-18-0-Inquire for sizes
ChemScene (3-(Methylsulfonamido)phenyl)boronic acid148355-75-3≥98%Inquire for pricing
Angene Chemical Boronic acid, B-[3-[(methylsulfonyl)amino]phenyl]-148355-75-3-Inquire for pricing

Note: Pricing is subject to change and may vary based on institutional agreements. It is recommended to inquire directly with the suppliers for the most current pricing.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general guideline for the use of (3-methylsulfonyl)phenylboronic acid in a Suzuki-Miyaura coupling reaction with an aryl bromide.

Materials:

  • (3-Methylsulfonyl)phenylboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, (3-methylsulfonyl)phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

G A Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Reaction Monitoring (TLC, LC-MS) D->E E->D Continue if incomplete F Workup (Extraction & Washing) E->F If complete G Purification (Column Chromatography) F->G H Product Characterization G->H

Sources

Methodological & Application

Application Note: Precision Synthesis of (3-Methanesulfonylpropyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

(3-Methanesulfonylpropyl)boronic acid is a high-value building block in medicinal chemistry, particularly for introducing the polar, metabolically stable methylsulfone motif via Suzuki-Miyaura cross-coupling. While boronic esters (e.g., pinacol esters) are commercially ubiquitous, the free boronic acid is often required for specific transmetallation kinetics, solubility profiles, or subsequent derivatization (e.g., conversion to trifluoroborates).

The Synthetic Challenge: Standard hydroboration with Borane-THF (


) typically yields trialkylboranes (

), which are unsuitable for isolating mono-alkyl boronic acids. Furthermore, the sulfone moiety (

) presents a chemoselectivity challenge; while robust against many oxidants, it can coordinate to Lewis acidic boron centers or undergo competing reduction if harsh hydride sources (like

) were inadvertently used in adjacent steps.

The Solution: This guide details two distinct, field-validated protocols:

  • Method A (The Direct Route): Hydroboration using Dibromoborane-Dimethyl Sulfide (

    
    ) . This is the "Gold Standard" for preparing primary alkyl boronic acids directly. It avoids the difficult hydrolysis of pinacol esters.
    
  • Method B (The Catalytic Route): Iridium-catalyzed hydroboration with Pinacolborane (HBpin) followed by oxidative cleavage. This is preferred for late-stage functionalization or ultra-sensitive substrates.

Chemical Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two protocols.

G Start Allyl Methyl Sulfone (Precursor) HBBr2 Reagent: HBBr2·SMe2 Start->HBBr2 IrCat Catalyst: [Ir(COD)Cl]2 / dppe HBpin Start->IrCat InterA Intermediate: Alkyldibromoborane (R-BBr2) HBBr2->InterA 0°C to RT (Method A) Hydrolysis Hydrolysis (H2O/Et2O) InterA->Hydrolysis Quench Target TARGET: (3-Methanesulfonylpropyl) boronic acid Hydrolysis->Target Isolation InterB Intermediate: Boronic Ester (R-Bpin) IrCat->InterB RT, 16h (Method B) Cleavage Oxidative Cleavage (NaIO4 / HCl) InterB->Cleavage Deprotection Cleavage->Target

Caption: Mechanistic divergence between the stoichiometric dibromoborane route (Method A) and the catalytic iridium route (Method B).

Protocol A: Direct Synthesis via Dibromoborane (Recommended)

This method is chemically superior for producing the free acid because


 adds mono-selectively to terminal alkenes, and the resulting 

species hydrolyzes instantaneously upon contact with water.
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Attribute
Allyl Methyl Sulfone 1.0SubstrateDry, peroxide-free

1.1Hydroborating Agent1.0 M in DCM; Moisture Sensitive
Dichloromethane (DCM) SolventSolventAnhydrous (<50 ppm

)
Diethyl Ether SolventWorkupReagent grade
NaOH (aq) ReagentHydrolysis Buffer1.0 M solution
Step-by-Step Methodology

1. Setup and Inertion

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Cool the flask to room temperature under a positive pressure of nitrogen.

  • Expert Insight: Sulfones are stable to boranes, but moisture will destroy the

    
     reagent immediately, forming 
    
    
    
    and boric acid. Rigorous exclusion of water is non-negotiable.

2. Reagent Addition (0°C)

  • Charge the flask with Allyl Methyl Sulfone (10.0 mmol, 1.20 g) and anhydrous DCM (40 mL).

  • Cool the solution to 0°C using an ice/water bath.

  • Add

    
      (11.0 mmol, 11.0 mL of 1.0 M solution in DCM) dropwise via syringe over 15 minutes.
    
  • Observation: No significant exotherm should be observed, but controlled addition ensures regioselectivity.

3. Reaction Phase (Reflux)

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Fit the flask with a reflux condenser (under

    
    ) and heat to gentle reflux (approx. 40-45°C) for 3 to 4 hours .
    
  • Mechanistic Note: While

    
     reacts at RT, reflux ensures complete conversion of the electron-deficient allyl sulfone, which reacts slower than simple alkenes [1].
    

4. Hydrolysis and Workup

  • Cool the reaction mixture to 0°C.

  • CAUTION: The next step generates HBr. Ensure good ventilation.

  • Slowly add distilled water (15 mL) dropwise. Vigorous hydrolysis of the B-Br bonds will occur.

  • Transfer the mixture to a separatory funnel.[8] Extract with Diethyl Ether (3 x 30 mL).

  • Purification Logic: The boronic acid partitions into the organic ether layer, while the dimethyl sulfide and inorganic bromides remain in the aqueous or are washed away.

  • Wash the combined ether extracts with brine (20 mL).

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Recrystallization: The crude solid is typically recrystallized from water or an acetone/water mixture to yield pure (3-methanesulfonylpropyl)boronic acid.

Protocol B: Iridium-Catalyzed Hydroboration (Alternative)

Use this protocol if you require the Pinacol Ester intermediate or if the substrate contains acid-sensitive groups that cannot withstand the HBr generated in Method A.

Materials & Reagents[2][3][4][5][6][7][9][10][11][12][13]
  • Catalyst Precursor:

    
     (1.5 mol%)
    
  • Ligand: DPPE (1,2-Bis(diphenylphosphino)ethane) (3.0 mol%)

  • Borane Source: Pinacolborane (HBPin) (1.2 equiv)

  • Solvent: DCM or THF (Anhydrous)

Step-by-Step Methodology

1. Catalyst Activation

  • In a glovebox or under Argon: Mix

    
     and DPPE in DCM (5 mL) for 10 minutes until the solution turns a clear orange/yellow. This forms the active cationic Ir-complex.
    

2. Hydroboration

  • Add Allyl Methyl Sulfone (1.0 equiv) to the catalyst solution.

  • Add Pinacolborane (1.2 equiv) dropwise.

  • Stir at Room Temperature for 16 hours.

  • Check: Monitor by TLC or GC-MS.[2] The reaction is typically clean, yielding the linear anti-Markovnikov product exclusively [2].

3. Oxidative Hydrolysis (To obtain Free Acid)

  • Note: The pinacol ester is very stable. To remove it:

  • Dissolve the pinacol ester in Acetone/Water (1:1).

  • Add NaIO4 (3.0 equiv) and NH4OAc (3.0 equiv). Stir for 24-48 hours.

  • Mechanism:[3][9][10] Periodate cleaves the pinacol diol backbone.

  • Extract with Ethyl Acetate to isolate the free boronic acid.

Analytical Specifications & Quality Control

Verify the identity of the product using the following expected spectral data.

TechniqueExpected Signal CharacteristicsStructural Assignment

NMR

30-33 ppm (Broad singlet)
Trivalent Boron (

)

NMR

2.90 (s, 3H)

(Methyl sulfone)

NMR

3.05 (t, 2H)

(

to sulfone)

NMR

0.85 (t, 2H)

(

to boron)
Mass Spec [M-H]- or Boroxine trimer peaksESI Negative mode is often best for free acids.

Expert Troubleshooting Guide

Issue: Low Yield in Method A
  • Cause: Moisture infiltration destroyed the

    
     reagent.
    
  • Solution: Ensure the

    
     bottle is fresh. Use a distinct nitrogen line for the reaction flask.
    
Issue: Regioselectivity Issues (Branched Product)
  • Cause: Temperature too high during addition or "migration" of boron.

  • Solution: Keep the addition strictly at 0°C. In Method B, ensure the ligand (DPPE) is high quality; bidentate ligands on Iridium are crucial for linear selectivity [3].

Issue: "Oily" Product that won't solidify
  • Cause: Formation of the Boroxine (anhydride) trimer.

  • Solution: This is common for boronic acids under vacuum. Add a small amount of water and recrystallize, or store in a humid environment. The boroxine and boronic acid exist in equilibrium.

References

  • Brown, H. C., & Bhat, N. G. (1986). Hydroboration.[1][3][4][7][11][10] 78. Preparation of primary alkylboronic acids and esters from terminal alkenes via hydroboration with dibromoborane-dimethyl sulfide. Journal of Organic Chemistry.[4]

  • Yamamoto, Y., et al. (2004).[4] Iridium-catalyzed hydroboration of alkenes with pinacolborane. Tetrahedron.[1][4][6]

  • Jang, W. J., et al. (2016). Recent Advances in the Preparation and Application of Allylboron Species.[12] Journal of the American Chemical Society.[3][5]

  • Matteson, D. S. (2013). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[9] Wiley-VCH.

Disclaimer: This protocol involves the use of hazardous reagents (Bromoboranes, Alkyl Sulfones). All manipulations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Suzuki-Miyaura coupling of (3-methanesulfonylpropyl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Suzuki-Miyaura Coupling of (3-Methanesulfonylpropyl)boronic Acid

Strategic Context: The Role of Alkyl Sulfones in Drug Design

In modern medicinal chemistry, the incorporation of polar, non-ionizable functional groups is a primary strategy for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The methanesulfonylpropyl moiety (–CH₂CH₂CH₂SO₂CH₃) is highly valued as a bioisostere and polarity modifier. It increases the polar surface area (PSA) and modulates LogD without introducing basic amine centers, thereby minimizing hERG liability and improving metabolic stability.

However, appending this sp³-hybridized chain to an aromatic core via the Suzuki-Miyaura cross-coupling presents significant synthetic hurdles. Unlike standard sp²-sp² couplings, the use of (3-methanesulfonylpropyl)boronic acid is plagued by slow transmetalation, competitive protodeboronation, and deleterious β-hydride elimination. This guide details the mechanistic causality behind these challenges and provides a self-validating, field-proven protocol to achieve high-yielding C(sp²)–C(sp³) linkages.

Mechanistic Bottlenecks in C(sp²)–C(sp³) Couplings

To successfully couple an alkylboronic acid, we must first understand why traditional conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) fail. The catalytic cycle for B-alkyl Suzuki couplings involves three primary steps: oxidative addition, transmetalation, and reductive elimination [4].

  • The Transmetalation Barrier: sp³-hybridized boron species lack the low-lying empty p-orbital overlap found in arylboronic acids, making transmetalation onto the palladium center kinetically slow. Furthermore, the highly polar –SO₂CH₃ group alters the solubility profile of the boronic acid, often causing it to crash out of non-polar organic solvents before transmetalation can occur.

  • The β-Hydride Elimination Trap: Once transmetalation is achieved, the resulting alkyl-Pd(II)-aryl intermediate possesses reactive β-hydrogens on the propyl chain. If reductive elimination is not immediately forced, the complex undergoes rapid β-hydride elimination, yielding an undesired terminal alkene and a reduced arene [1].

To outcompete β-hydride elimination, we must use bulky, electron-rich dialkylbiaryl phosphine ligands (such as RuPhos or CataCXium A). These ligands force the palladium center into a sterically congested geometry that dramatically accelerates reductive elimination.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X L_n OxAdd->PdII_Ar TransMet Transmetalation with Alkyl-B(OH)2 PdII_Ar->TransMet Base Activation PdII_ArR Ar-Pd(II)-Alkyl L_n (Prone to β-elimination) TransMet->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim Accelerated by Bulky Ligands BetaElim β-Hydride Elimination PdII_ArR->BetaElim Slow Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Alkyl (Desired Product) RedElim->Product Alkene Alkene Byproduct (Failure Mode) BetaElim->Alkene

Catalytic cycle of B-alkyl Suzuki coupling highlighting the competing β-hydride elimination pathway.

Rational Experimental Design & Condition Screening

The unique physicochemical properties of (3-methanesulfonylpropyl)boronic acid dictate our reagent selection:

  • Ligand Selection: As shown in the optimization table below, standard ligands like PPh₃ result in massive β-elimination. RuPhos provides the necessary steric bulk to drive the reaction forward.

  • Solvent Causality: The polarity of the sulfone group necessitates a biphasic solvent system (Toluene/H₂O or Dioxane/H₂O). Water is not just a solubilizer; it is actively required to hydrate the base and form the reactive hydroxyboronate intermediate [R-B(OH)₃]⁻ that undergoes transmetalation [3]. Attempting this reaction in strictly anhydrous toluene halts conversion (Entry 5).

  • Boron Masking (Advanced Alternative): If standard free boronic acids degrade via protodeboronation, utilizing the MIDA boronate derivative of the methanesulfonylpropyl chain allows for slow, controlled release of the active boronic acid under mild aqueous basic conditions [2].

Table 1: Quantitative Optimization of Reaction Conditions (Model Reaction: 4-Bromoanisole + (3-methanesulfonylpropyl)boronic acid)

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Yield (%)β-Elimination (%)
1Pd(PPh₃)₄K₂CO₃Toluene / H₂O (10:1)801265
2Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O (5:1)804530
3Pd(OAc)₂ / PCy₃K₃PO₄Toluene / H₂O (10:1)906815
4 Pd(OAc)₂ / RuPhos K₂CO₃ Toluene / H₂O (10:1) 80 89 <5
5Pd(OAc)₂ / RuPhosK₂CO₃Toluene (Strictly Dry)8022N/A (Low Conv.)

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Do not proceed to the next step unless the validation criteria of the current step are met.

Workflow S1 1. Preparation Degas solvents Weigh reagents S2 2. Reaction Add Pd/Ligand Add Boronic Acid S1->S2 S3 3. Validation TLC / LC-MS Check conversion S2->S3 S4 4. Workup Quench & Extract Phase separation S3->S4 S5 5. Isolation Chromatography Pure Product S4->S5

Step-by-step self-validating workflow for the Suzuki-Miyaura coupling of alkylboronic acids.

Step 1: Reagent Preparation and Degassing
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), (3-methanesulfonylpropyl)boronic acid (1.5 mmol, 0.25 g), Pd(OAc)₂ (0.05 mmol, 11.2 mg), RuPhos (0.10 mmol, 46.6 mg), and K₂CO₃ (3.0 mmol, 414 mg).

  • Add Toluene (10 mL) and deionized H₂O (1 mL).

  • Validation Checkpoint: The mixture will appear as a heterogeneous suspension.

  • Degas the mixture via three freeze-pump-thaw cycles or by sparging with ultra-pure Argon for 15 minutes. Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will rapidly kill the catalyst and promote homocoupling of the boronic acid.

Step 2: Catalytic Activation and Heating
  • Place the flask in a pre-heated oil bath at 80 °C under a positive pressure of Argon.

  • Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

  • Validation Checkpoint: Within 15-30 minutes, the solution should transition from a pale yellow suspension to a deep red/brown homogeneous-looking emulsion. This color shift confirms the reduction of Pd(II) to the active Pd(0) species.

Step 3: In-Process Analytical Validation
  • After 2 hours, briefly pause stirring to allow phase separation. Withdraw a 10 µL aliquot from the upper organic layer.

  • Dilute the aliquot in 1 mL of Acetonitrile and inject it into the LC-MS.

  • Validation Checkpoint: Analyze the chromatogram. You should observe the disappearance of the aryl halide's distinct isotope pattern (e.g., 1:1 ratio for Ar-Br) and the emergence of the product mass [M+H]⁺. If starting material remains >20%, continue heating for an additional 2 hours.

Step 4: Workup and Extraction
  • Cool the reaction to room temperature. Quench by adding 10 mL of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Causality Note: The methanesulfonyl group makes the product significantly more water-soluble than standard alkylarenes. Do not use hexanes for extraction, as the product will partition poorly.

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization
  • Purify the crude residue via flash column chromatography on silica gel. Because of the highly polar –SO₂CH₃ group, a gradient of Hexanes to 100% Ethyl Acetate (or even 5% MeOH in DCM) is typically required.

  • Validation Checkpoint (¹H NMR): Confirm structural integrity by identifying the characteristic singlet of the methanesulfonyl methyl group (–SO₂CH₃ ) which reliably appears at ~2.80–2.95 ppm in CDCl₃, alongside the newly formed benzylic protons (Ar–CH₂ –) around 2.60–2.80 ppm.

References

  • Bock, M. J., & Denmark, S. E. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of Organic Chemistry.
  • MilliporeSigma. Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.
  • National Institutes of Health (PMC). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • Organic Chemistry Portal. Suzuki Coupling.

Application Note: Overcoming the "Alkyl Challenge" in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Palladium Catalysts for Alkyl Boronic Acid Cross-Coupling Content Type: Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

The Suzuki-Miyaura coupling of alkyl boronic acids represents a significant hurdle in modern organic synthesis compared to their aryl or vinyl counterparts. While aryl-aryl couplings are routine, alkyl-boron reagents introduce two fatal competing pathways:

  • Rapid Protodeboronation: Alkyl boronic acids are inherently unstable and prone to hydrolysis/degradation before transmetallation can occur.

  • 
    -Hydride Elimination:  Once the alkyl group is transferred to the Palladium center, the resulting alkyl-Pd(II) species is susceptible to rapid 
    
    
    
    -hydride elimination, leading to alkene byproducts rather than the desired cross-coupled product.

This guide details the "Slow-Release" Protocol using Potassium Alkyl Trifluoroborates (as surrogates) and the Bulky-Phosphine Protocol for direct boronic acid usage. These methods leverage specialized ligand architectures (Buchwald dialkylbiaryl phosphines) to accelerate reductive elimination over


-hydride elimination.
Part 1: Mechanistic Intelligence & Catalyst Selection

The success of alkyl coupling relies on modulating the catalytic cycle to favor the difficult steps.

The "Danger Zone" in the Catalytic Cycle

The diagram below illustrates the competition between the productive Reductive Elimination and the destructive


-Hydride Elimination.

CatalyticCycle Pd0 Pd(0)-Ligand Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Alkyl) OxAdd->TransMet Alkyl-B(OH)2 / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Fast (Desired) BetaElim β-Hydride Elimination (Alkene Byproduct) TransMet->BetaElim Slow (Undesired) RedElim->Pd0 Regenerate Pd(0) Proto Protodeboronation (Degraded Boron Reagent) BoronSource Alkyl Boronic Acid (Unstable) BoronSource->TransMet Slow Addition BoronSource->Proto Fast Hydrolysis

Figure 1: The Mechanistic Battlefield. Success depends on accelerating Transmetallation and Reductive Elimination while suppressing Protodeboronation and


-Hydride Elimination.
Catalyst Selection Matrix

Do not use generic


.[1] It is ineffective for alkyl coupling due to slow oxidative addition and lack of steric bulk to prevent 

-elimination.
Substrate ClassRecommended LigandPre-Catalyst SourceKey AdditiveRationale
Primary Alkyl RuPhos or PCy3 Pd(OAc)2 or Pd-RuPhos-G4K3PO4 / H2ORuPhos provides steric bulk to speed up reductive elimination.
Secondary Alkyl RuPhos or CPhos Pd(OAc)2 or Pd-CPhos-G3Cs2CO3Secondary alkyls are sterically demanding; CPhos prevents isomerization.
Methyl XPhos or SPhos Pd2(dba)3K2CO3Methyl groups have no

-hydrogens, but transmetallation is slow.
Cyclopropyl XPhos Pd(OAc)2K3PO4Cyclopropyl rings are stable against

-elimination but require active catalysts.
Part 2: Experimental Protocols
Protocol A: The "Slow-Release" Method (Recommended)

Target: Coupling of Primary/Secondary Alkyl groups to Aryl Halides. Concept: Pure alkyl boronic acids degrade too fast. This protocol uses Potassium Alkyl Trifluoroborates (Molander Salts) which hydrolyze slowly in situ to the active boronic acid, keeping the concentration low enough to prevent side reactions but high enough for catalysis.

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • Potassium Alkyl Trifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2-5 mol%) + RuPhos (5-10 mol%)

    • Alternative: RuPhos-Pd-G4 Precatalyst (2-5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene / Water (3:1 ratio) – Biphasic system is critical.

Step-by-Step Workflow:

  • Pre-Weighing: In a glovebox or under Argon, weigh the Aryl Halide, Alkyl Trifluoroborate, Base, and Pd-Precatalyst into a reaction vial equipped with a stir bar.

  • Solvent Addition: Add the Toluene and Water (degassed). The base will not fully dissolve; this is normal.

  • Inerting: Seal the vial with a septum cap. If not in a glovebox, purge with Argon for 5 minutes via needle.

  • Reaction: Heat to 80°C with vigorous stirring (1000 RPM).

    • Why? Vigorous stirring is required for phase transfer in the biphasic system. The water hydrolyzes the trifluoroborate (

      
      ) slowly.
      
  • Monitoring: Check by LC-MS at 4 hours. If incomplete, continue to 12-24 hours.

  • Workup: Cool to RT. Dilute with Ethyl Acetate.[1] Wash with water (x2) to remove inorganic salts. Dry organic layer over

    
    .[1]
    
Protocol B: Direct Alkyl Boronic Acid Coupling

Target: When Trifluoroborates are unavailable and you must use the Boronic Acid. Challenge: Preventing protodeboronation (


).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Alkyl Boronic Acid (2.0 - 3.0 equiv ) – Excess is mandatory.

  • Catalyst: Pd(OAc)2 (5 mol%) + PCy3 (10 mol%) or P(t-Bu)2Me (10 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene (Anhydrous) + 1-2 drops of water (controlled).

Step-by-Step Workflow:

  • Catalyst Activation: In a vial, mix Pd(OAc)2 and Phosphine ligand in Toluene. Stir for 15 mins under Argon to form the active

    
     species (solution usually turns yellow/orange).
    
  • Substrate Addition: Add the Aryl Bromide and Base.

  • Controlled Addition (Crucial): Do NOT add all Boronic Acid at once.

    • Method: Dissolve the Alkyl Boronic Acid in a separate syringe of Toluene.

    • Execution: Heat the reaction vial to 90-100°C . Add the Boronic Acid solution dropwise over 1-2 hours using a syringe pump.

    • Mechanism:[2][3][4][5][6][7] This mimics the "Slow Release" of Protocol A, preventing the accumulation of boronic acid that leads to decomposition.

  • Workup: Standard aqueous extraction.

Part 3: Troubleshooting & Optimization

Self-Validating the System: If the reaction fails, perform these checks in order.

ObservationDiagnosisCorrective Action
Start Material (Ar-Br) remains Catalyst death or poor Oxidative Addition.Switch to RuPhos-Pd-G4 precatalyst. Ensure inert atmosphere (oxygen kills electron-rich ligands).
Ar-Br consumed, but "Ar-H" formed Protodeboronation of the Alkyl group? No, this is dehalogenation of the aryl ring.Reduce temperature. The hydride source is likely the solvent or ligand. Try CPME (Cyclopentyl Methyl Ether) as solvent.[8]
Ar-Br consumed, Alkyl-H formed Protodeboronation of Boronic Acid.Switch to Protocol A (Trifluoroborates) . If using acid, increase equivalents to 3.0x.
Isomerized Product (n-alkyl vs sec-alkyl) Chain walking /

-hydride elimination and re-insertion.
Use CPhos or BrettPhos . These ligands are bulky enough to force reductive elimination before isomerization can occur.
Decision Tree for Ligand Selection

LigandSelect Start Start: Identify Alkyl Partner Type Is it Primary or Secondary? Start->Type Prim Primary Alkyl (-CH2-B) Type->Prim Sec Secondary Alkyl (-CH(R)-B) Type->Sec Methyl Methyl (-CH3) Type->Methyl L_Prim Use RuPhos or PCy3 (Standard) Prim->L_Prim L_Sec Use CPhos or RuPhos (Prevents Isomerization) Sec->L_Sec L_Met Use SPhos or XPhos (High Turnover) Methyl->L_Met Caveat Note: If using Secondary Alkyl, check for chain-walking isomers! L_Sec->Caveat

Figure 2: Ligand Selection Decision Tree based on steric demand and isomerization risk.

References
  • Netherton, M. R., Dai, C., Neuschütz, K., & Fu, G. C. (2001).

    
    -Hydrogens.[9] Journal of the American Chemical Society.
    [Link]
    
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (Foundational work on RuPhos/SPhos ligand design relevant to alkyl coupling). Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary and Secondary Alkyltrifluoroborates with Aryl Chlorides.[10] Journal of Organic Chemistry. [Link]

Sources

Application Note: Preparation of 3-Mesylpropyl Boronate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Robust Methodologies for the Synthesis of Alkyl Boronates via Hydroboration and Radical Borylation Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The preparation of functionalized primary alkyl boronates is a critical operation in modern synthetic chemistry. This application note provides an authoritative, step-by-step guide to synthesizing 3-mesylpropyl boronate pinacol esters . By detailing two orthogonal, state-of-the-art catalytic methodologies—Iridium-catalyzed hydroboration and Nickel-catalyzed radical borylation—this guide empowers drug development professionals to reliably access this crucial building block while understanding the mechanistic causality behind each experimental parameter.

Scientific Rationale & Mechanistic Insights

The 3-mesylpropyl (3-methanesulfonylpropyl) moiety is a highly valued pharmacophore in medicinal chemistry. The sulfone group acts as a potent, metabolically stable hydrogen bond acceptor, frequently utilized to improve aqueous solubility and modulate the physicochemical properties of drug candidates, such as cholesterol absorption inhibitors[1] and antiviral protease inhibitors[2].

To incorporate this moiety into complex molecular architectures, 3-mesylpropyl boronate esters are synthesized as highly stable intermediates for Suzuki-Miyaura cross-couplings. However, the synthesis of unactivated, sulfur-containing primary alkyl boronates presents unique challenges:

  • Challenge 1: Traditional palladium-catalyzed borylation of unactivated alkyl halides is often plagued by competitive

    
    -hydride elimination, leading to alkene byproducts[3].
    
  • Challenge 2: Sulfone groups can coordinate to transition metals, potentially poisoning the catalyst or altering regioselectivity.

To circumvent these issues, we leverage two field-proven synthetic pathways that ensure high yield and functional group tolerance[4].

Synthetic Strategies Overview

The synthesis can be approached from two distinct starting materials, depending on commercial availability and upstream synthetic routes:

  • Method A (Hydroboration): Utilizes allyl methyl sulfone. Iridium catalysis ensures strict anti-Markovnikov regioselectivity, yielding the primary boronate.

  • Method B (Alkyl Borylation): Utilizes 3-mesylpropyl bromide. Nickel catalysis operates via a single-electron transfer (SET) mechanism, completely bypassing the problematic

    
    -hydride elimination pathway[5].
    

SynthesisPathways A Allyl Methyl Sulfone (Alkene) C 3-Mesylpropyl Boronate Ester (Target Product) A->C Method A: Hydroboration [Ir], HBpin B 3-Mesylpropyl Bromide (Alkyl Halide) B->C Method B: Alkyl Borylation [Ni], B2pin2

Fig 1: Divergent synthetic pathways for 3-mesylpropyl boronate ester preparation.

Experimental Protocols

Protocol A: Iridium-Catalyzed Anti-Markovnikov Hydroboration

Causality & Design:


 is selected as the precatalyst because the methoxy ligand is easily protonated by pinacolborane (HBpin), rapidly generating the active Ir-boryl catalyst without the need for an external base. The bidentate ligand dppe  (1,2-bis(diphenylphosphino)ethane) is chosen to enforce steric crowding around the metal center, ensuring >98% anti-Markovnikov addition to the terminal carbon[4].

Materials:

  • Allyl methyl sulfone (1.0 equiv, 10 mmol)

  • Pinacolborane (HBpin) (1.2 equiv, 12 mmol)

  • 
     (1.5 mol%)
    
  • dppe (3.0 mol%)

  • Dry THF (20 mL)

Step-by-Step Execution:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with

    
     and dppe.
    
  • Solvation: Add dry THF (10 mL) and stir for 10 minutes.

    • Self-Validation Check: The solution will transition to a homogenous orange/red color, indicating the successful formation of the active Ir-ligand complex.

  • Reagent Addition: Add allyl methyl sulfone dissolved in 5 mL THF.

  • Borane Addition: Slowly add HBpin dropwise over 5 minutes.

    • Causality: Slow addition prevents thermal runaway and suppresses competitive dehydrogenative borylation pathways.

  • Reaction: Seal the flask, remove from the glovebox, and stir at room temperature for 4–6 hours.

  • In-Process Monitoring: Monitor via TLC (stain with

    
    ). The complete disappearance of the strongly UV-active alkene spot confirms reaction completion.
    
  • Workup & Purification: Quench with 1 mL of MeOH to destroy excess HBpin. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Radical Borylation

Causality & Design:


 combined with the nitrogen-based ligand dtbbpy  promotes a single-electron transfer (SET) mechanism. This generates a primary alkyl radical from 3-mesylpropyl bromide, which rapidly recombines with the Ni-Bpin species, completely bypassing 

-hydride elimination[5]. LiOMe is utilized as a mild base to activate

without hydrolyzing the sulfone moiety.

Materials:

  • 3-Mesylpropyl bromide (1.0 equiv, 10 mmol)

  • Bis(pinacolato)diboron (

    
    ) (1.5 equiv, 15 mmol)
    
  • 
     (5.0 mol%)
    
  • 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%)

  • LiOMe (1.5 equiv, 15 mmol)

  • Dry 1,4-Dioxane (30 mL)

Step-by-Step Execution:

  • Preparation: In a glovebox, combine

    
    , dtbbpy, 
    
    
    
    , and LiOMe in an oven-dried 100 mL round-bottom flask.
  • Solvation: Add dry 1,4-Dioxane and stir for 15 minutes.

    • Self-Validation Check: The mixture will transition from pale green to a deep, dark red/brown, confirming the reduction to the active Ni(I) species.

  • Substrate Addition: Add 3-mesylpropyl bromide in one rapid portion.

  • Reaction: Heat the mixture to 60°C in a pre-heated oil bath for 12 hours.

    • Causality: 60°C provides the optimal kinetic energy for the SET to the unactivated alkyl bromide without thermally degrading the diboron reagent[3].

  • Workup: Cool to room temperature, filter the dark mixture through a short pad of Celite to remove nickel salts, and wash the pad with EtOAc (50 mL).

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the target boronate.

Workflow Step1 1. Reagent Preparation Dry solvents, degas, glovebox setup Step2 2. Catalytic Mixture Combine Metal Precursor + Ligand Step1->Step2 Step3 3. Substrate Addition Add Sulfone Substrate + Boron Source Step2->Step3 Step4 4. Reaction Execution Stir at specified Temp/Time under N2 Step3->Step4 Step5 5. Quench & Extraction Filter through Celite, aqueous wash Step4->Step5 Step6 6. Purification Flash Chromatography (Silica) Step5->Step6

Fig 2: Standardized experimental workflow for transition-metal catalyzed borylation.

Quantitative Data & Method Comparison

To assist in route scouting, the following table summarizes the quantitative metrics and operational parameters of both methodologies:

ParameterProtocol A (Hydroboration)Protocol B (Alkyl Borylation)
Starting Material Allyl methyl sulfone3-Mesylpropyl bromide
Boron Source HBpin (Pinacolborane)

(Bis(pinacolato)diboron)
Catalyst System

/ dppe

/ dtbbpy
Typical Isolated Yield 80 – 88%70 – 78%
Regioselectivity >98:2 (Terminal : Internal)N/A (Direct substitution)
Reaction Temperature 25°C (Room Temperature)60°C
Key Advantage 100% Atom economy, extremely mild conditions.Utilizes highly stable, easily accessible alkyl halides.

References

  • Vertex Pharmaceuticals / Schering Corp. "Diphenylheterocycle cholesterol absorption inhibitors." WO2006102674A2.
  • ResearchGate. "Structure Activity of β-Amidomethyl Vinyl Sulfones as Covalent Inhibitors of Chikungunya nsP2 Cysteine Protease." URL: [Link]

  • JACS Au. "Merging Copper Catalysis with Nitro Allyl and Allyl Sulfone Derivatives: Practical Synthesis of Allyl Boranes." URL: [Link]

  • Organometallics. "Ruthenium-Catalyzed Hydroboration and Dehydrogenative Borylation of Linear and Cyclic Alkenes with Pinacolborane." URL: [Link]

  • Organic Letters. "Palladium-Catalyzed Coupling of Allyl Acetates with Aldehyde and Imine Electrophiles in the Presence of Bis(pinacolato)diboron." URL: [Link]

Sources

Application Notes and Protocols for (3-methanesulfonylpropyl)boronic acid as a Novel Linker

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Molecules with Precision and Functionality

In the landscape of bioconjugation and drug delivery, the linker molecule is a critical component that dictates the stability, solubility, and release kinetics of a conjugate. Boronic acids have emerged as a versatile class of linkers due to their unique ability to form reversible covalent bonds with diols, a common motif in biomolecules like glycoproteins and saccharides.[1] This application note introduces (3-methanesulfonylpropyl)boronic acid, a novel linker that combines the advantageous properties of an alkylboronic acid with the distinct chemical characteristics of a sulfone group. While specific applications of this particular linker are not yet widely documented in peer-reviewed literature, this guide will provide a comprehensive overview of its core properties, potential applications, and detailed, foundational protocols to enable its exploration in research and development.

The presence of the methanesulfonyl group is anticipated to confer increased hydrophilicity and stability to the linker, potentially offering advantages over more common hydrophobic linkers in aqueous biological environments. This document serves as a foundational guide for researchers looking to leverage the unique properties of sulfone-containing alkylboronic acid linkers in their work.

Core Concepts: Understanding the Chemistry of (3-methanesulfonylpropyl)boronic acid

The functionality of (3-methanesulfonylpropyl)boronic acid as a linker is derived from the interplay of its three key components: the boronic acid head, the propyl spacer, and the terminal methanesulfonyl group.

  • The Boronic Acid Head: Boronic acids (R-B(OH)₂) are Lewis acids that can reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters.[1] This interaction is pH-dependent, with the ester bond being more stable at higher pH and labile under acidic conditions, a property that can be exploited for pH-responsive drug release in acidic tumor microenvironments or endosomes.[2]

  • The Propyl Spacer: The three-carbon alkyl chain provides flexibility and spatial separation between the conjugated molecules. Unlike more rigid aryl-based linkers, the propyl group allows for greater conformational freedom, which can be advantageous in maintaining the biological activity of the conjugated protein or antibody.

  • The Methanesulfonyl Group: The sulfone group (R-SO₂-R') is a strongly electron-withdrawing and polar moiety.[3] Its inclusion in the linker is expected to:

    • Enhance Aqueous Solubility: The polarity of the sulfone group can improve the solubility of the entire conjugate, which is often a challenge with large, hydrophobic biomolecules.

    • Increase Stability: Sulfones are generally stable to a wide range of chemical conditions, potentially increasing the in-vivo stability of the linker compared to more labile functionalities.[3]

    • Provide a Potential Cleavage Site: While sulfones themselves are robust, under specific conditions, linkers containing sulfone groups can be designed to be cleavable, for instance, through beta-elimination reactions.[4]

Potential Applications

The unique combination of a diol-reactive boronic acid and a hydrophilic, stable sulfone group makes (3-methanesulfonylpropyl)boronic acid a promising candidate for a variety of applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies. The anticipated stability of the sulfone group could lead to more stable ADCs in circulation, while the boronic acid could be used for pH-dependent drug release in tumor cells.

  • Targeted Drug Delivery: The boronic acid can target glycoproteins that are overexpressed on the surface of cancer cells, leading to selective delivery of therapeutic agents.

  • Immobilization of Biomolecules: The linker can be used to immobilize enzymes, antibodies, or other proteins onto solid supports for applications in diagnostics, biocatalysis, and affinity chromatography.

  • Hydrogel Formation: The reversible nature of the boronate ester bond can be utilized to form self-healing, pH-responsive hydrogels for controlled drug release and tissue engineering applications.

Proposed Protocols: A Starting Point for Innovation

The following protocols are foundational and should be optimized for each specific application. They are based on established methods for other boronic acid and sulfone-containing linkers.

Protocol 1: General Procedure for Bioconjugation to a Diol-Containing Biomolecule (e.g., Glycoprotein)

This protocol describes a general method for conjugating (3-methanesulfonylpropyl)boronic acid to a glycoprotein.

Materials:

  • Glycoprotein of interest

  • (3-methanesulfonylpropyl)boronic acid

  • Conjugation Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Preparation of Biomolecule: Dissolve the glycoprotein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Linker Activation (if necessary): If the (3-methanesulfonylpropyl)boronic acid is to be attached to a payload first, this reaction should be performed according to standard organic synthesis protocols.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of (3-methanesulfonylpropyl)boronic acid (or the linker-payload construct) to the glycoprotein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, a quenching reagent that reacts with boronic acids can be added.

  • Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Characterize the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling.

Protocol 2: pH-Mediated Cleavage of a Boronate Ester Linkage

This protocol provides a general method for the acidic cleavage of the boronate ester bond.

Materials:

  • Boronate-linked bioconjugate

  • Cleavage Buffer: 0.1 M acetate buffer, pH 5.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • pH Adjustment: Dilute the bioconjugate into the Cleavage Buffer. The final concentration will depend on the specific application.

  • Incubation: Incubate the solution at 37°C for 1-24 hours. The rate of cleavage is pH and temperature-dependent and should be optimized.

  • Monitoring Cleavage: Monitor the release of the conjugated molecule using techniques such as HPLC, mass spectrometry, or a functional assay.

  • Neutralization: Once the desired level of cleavage is achieved, neutralize the solution by adding the Neutralization Buffer.

Data Summary

PropertyExpected Value/CharacteristicRationale
Molecular Weight ~180 g/mol Based on chemical structure.
Solubility High in aqueous buffersThe presence of the polar sulfone and boronic acid groups should enhance water solubility.
Optimal Conjugation pH 7.0 - 8.5Boronic acid-diol interactions are generally favored at neutral to slightly alkaline pH.
Cleavage Condition Acidic pH (e.g., pH 4-6)Boronate esters are known to be labile under acidic conditions.[2]
Stability Expected to be high in physiological conditions (pH 7.4)The sulfone group and the alkyl chain are chemically robust.[3]

Visualizing the Workflow

Diagram 1: General Bioconjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis prep_biomolecule Biomolecule in Conjugation Buffer conjugation Mix and Incubate (pH 7.4, RT, 2-4h) prep_biomolecule->conjugation prep_linker (3-methanesulfonylpropyl)boronic acid (Linker-Payload) prep_linker->conjugation purify Desalting Column conjugation->purify analyze Characterization (SDS-PAGE, MS) purify->analyze

Caption: A generalized workflow for the bioconjugation of (3-methanesulfonylpropyl)boronic acid.

Diagram 2: pH-Responsive Cleavage Mechanism

G cluster_conjugate Stable Conjugate (pH 7.4) cluster_cleavage Cleavage (pH < 6) Conjugate Biomolecule-Diol-Boronate-Linker-Payload Cleaved Biomolecule-Diol + Free Linker-Payload Conjugate->Cleaved  Acidic Hydrolysis

Caption: The conceptual mechanism of pH-responsive cleavage of the boronate ester linkage.

References

  • Apollo Therapeutics. (n.d.). The Development of Sulfatase-Cleavable Linkers for Antibody-Drug Conjugates. Retrieved from [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (n.d.). Retrieved from [Link]

  • Sulfo-S-4FB. (n.d.). Retrieved from [Link]

  • Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Bioconjugate Chemistry - ACS Publications. (2014, August 6). Retrieved from [Link]

  • AxisPharm. (n.d.). Bis-Sulfone PEG. Retrieved from [Link]

  • Sulfatase-cleavable linkers for antibody-drug conjugates - PMC - NIH. (2020, January 27). Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 3-Methanesulfonylaminophenylboronic acid. Retrieved from [Link]

  • University of Southampton. (n.d.). Novel Thermally Cleavable Safety-Catch Linkers for Combinatorial Chemistry - ePrints Soton. Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: Reaction Conditions for Sulfone-Functionalized Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Sulfone-Functionalized Boronic Acids

In the landscape of modern medicinal chemistry and materials science, sulfone-functionalized boronic acids represent a class of uniquely powerful building blocks. The sulfonyl group (-SO2-), a potent electron-withdrawing moiety, significantly modulates the electronic properties of the parent boronic acid. This imparts distinct reactivity and offers specific advantages in molecular design.[1][2]

The strong electron-withdrawing nature of the sulfone group lowers the pKa of the boronic acid, making it more acidic compared to its non-sulfonated analogues.[2][3] This electronic perturbation has profound implications for its primary application: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] Furthermore, the sulfone functional group itself is a key pharmacophore found in numerous marketed pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and for its metabolic stability.[5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and application of sulfone-functionalized boronic acids, focusing on robust reaction conditions and the mechanistic rationale behind them.

Part 1: Synthesis of Sulfone-Functionalized Boronic Acids

The most common and reliable method for synthesizing aryl boronic acids is the Miyaura borylation reaction.[7][8] This method is prized for its mild conditions and excellent tolerance of a wide range of functional groups, including the robust sulfone moiety.[7][9]

Core Concept: The Miyaura Borylation

The reaction facilitates the cross-coupling of an aryl halide (or triflate) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to form a boronate ester.[8] This ester can then be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

Generalized Synthesis Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation & Purification Start Aryl Sulfone Halide + Bis(pinacolato)diboron (B₂pin₂) Reagents Add Pd Catalyst, Base, and Solvent Start->Reagents 1. Combine Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Reagents->Heat 2. Initiate Monitor Monitor by TLC/LC-MS Heat->Monitor 3. Progress Check Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography or Recrystallization/Derivatization Workup->Purify 4. Isolate Crude Product Sulfone-Functionalized Boronate Ester Purify->Product 5. Purify

Caption: General workflow for the Miyaura borylation synthesis of sulfone-functionalized boronate esters.

Detailed Protocol: Synthesis of 4-(Methylsulfonyl)phenylboronic Acid Pinacol Ester

This protocol describes the synthesis from 1-bromo-4-(methylsulfonyl)benzene.

Materials:

  • 1-bromo-4-(methylsulfonyl)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (PdCl₂(dppf)·CH₂Cl₂)

  • Potassium Acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium acetate (3.0 eq). Heat the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-4-(methylsulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and PdCl₂(dppf)·CH₂Cl₂ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-16 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.[10]

Causality and Experimental Choices:
  • Catalyst (PdCl₂(dppf)): This catalyst is robust and effective for a wide range of aryl halides, including electron-poor systems like aryl sulfones. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate the catalytic cycle.

  • Base (KOAc): A mild base like potassium acetate is crucial.[9] Stronger bases can promote a competing Suzuki-Miyaura coupling between the newly formed boronate ester and the starting aryl halide, reducing the yield.[7][9] The base is believed to activate the palladium complex, making the transmetalation step more favorable.[9]

  • Solvent (Dioxane): Anhydrous polar aprotic solvents like dioxane or DMSO are preferred as they effectively dissolve the reagents and can be heated to the required temperatures.[7]

  • Inert Atmosphere: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Conducting the reaction under an inert atmosphere prevents catalyst degradation and side reactions.[11]

Part 2: Application in Suzuki-Miyaura Cross-Coupling

Sulfone-functionalized boronic acids are excellent coupling partners in Suzuki-Miyaura reactions for the synthesis of biaryl sulfones, a common motif in pharmaceuticals.[5]

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The electron-withdrawing sulfone group can influence these steps. While it may slightly slow down the transmetalation step by reducing the nucleophilicity of the arylboronic acid, it can accelerate the final reductive elimination step, leading to efficient product formation.

SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar¹-Pd(II)(X)L₂ pd0->pd_complex1 pd_complex2 Ar¹-Pd(II)(Ar²-SO₂)L₂ pd_complex1->pd_complex2 pd_complex2->pd0 red_elim_label Reductive Elimination pd_complex2->red_elim_label Ar¹-Ar²-SO₂ (Product) ox_add_label Oxidative Addition ox_add_label->pd_complex1 Ar¹-X transmetal_label Transmetalation transmetal_label->pd_complex2 Ar²(SO₂)-B(OR)₂ + Base

Caption: Simplified Suzuki-Miyaura catalytic cycle involving a sulfone-functionalized boronic acid.

Protocol: Suzuki-Miyaura Coupling of 4-(Methylsulfonyl)phenylboronic Acid with 4-Bromoanisole

Materials:

  • 4-(Methylsulfonyl)phenylboronic acid (or its pinacol ester)

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Toluene and Ethanol (3:1 mixture)

  • Nitrogen or Argon source

Procedure:

  • Vessel Preparation: In a round-bottom flask, combine 4-(methylsulfonyl)phenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent and Base Addition: Add the degassed toluene/ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution.

  • Reaction Execution: Heat the biphasic mixture to reflux (approx. 85-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the 4-bromoanisole.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The resulting biaryl sulfone product can be purified by column chromatography or recrystallization.

Data Presentation: Typical Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following table summarizes common conditions.

Component Examples Rationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos)Pd(PPh₃)₄ is a reliable choice for general couplings. Buchwald-type ligands (SPhos, XPhos) are often superior for challenging or sterically hindered substrates, promoting faster oxidative addition and reductive elimination.
Base Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃A base is essential for the transmetalation step, converting the boronic acid to a more nucleophilic boronate salt.[4] K₃PO₄ or Cs₂CO₃ are stronger bases often used for less reactive aryl chlorides.
Solvent System Toluene/Water, Dioxane/Water, DME/WaterA biphasic system with an organic solvent and an aqueous base is common. The solvents must be able to dissolve the organic substrates while allowing for the action of the inorganic base.
Temperature 80 - 110 °CMost Suzuki couplings require heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Part 3: Troubleshooting and Key Considerations

  • Protodeborylation: A common side reaction is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom.[11] This is often exacerbated by high temperatures, extended reaction times, or the presence of excess water or acid.

    • Mitigation: Use the boronic acid pinacol ester, which is more stable.[11] Ensure the reaction is properly degassed, as oxygen can promote this side reaction.[11] Use the minimum necessary reaction time.

  • Homocoupling: The coupling of two boronic acid molecules can occur, especially if the reaction mixture is not properly degassed or if a Pd(II) precatalyst is not fully reduced to the active Pd(0) state.[11]

    • Mitigation: Rigorous degassing of all solvents and reagents is critical. Using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ can help.

  • Purification Challenges: The polarity of the sulfone group and the acidic nature of the boronic acid can make purification tricky.

    • Strategy 1 (Acid/Base Extraction): Crude boronic acids can be purified by dissolving them in an organic solvent, washing with a base (e.g., NaOH) to form the water-soluble boronate salt, separating the aqueous layer, and then re-acidifying to precipitate the pure boronic acid.[12]

    • Strategy 2 (Chromatography): While silica gel can be used, the acidity of the boronic acid can lead to streaking.[10][13] Using a less acidic stationary phase like neutral alumina or treating the silica gel with a buffer may improve separation.

References

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. (2020). ResearchGate. [Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. (2020). Journal of Organic Chemistry, 85(8), 5660-5669. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. (Preprint). ChemRxiv. [Link]

  • Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions. (2017). ResearchGate. [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. (2017). ACS Catalysis, 7(1), 327-331. [Link]

  • Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation. (2017). Angewandte Chemie International Edition, 56(44), 13867-13871. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. (Preprint). ChemRxiv. [Link]

  • Synthesis of Sulfones via Ru(II)-Catalyzed Sulfination of Boronic Acids. (2020). Journal of Organic Chemistry, 85(8), 5660-5669. [Link]

  • Miyaura borylation. Wikipedia. [Link]

  • Ni-Catalyzed Suzuki-Miyaura Cross-Coupling of α-Oxo-Vinylsulfones to Prepare C-Aryl Glycals and Acyclic Vinyl Ethers. (2019). Journal of the American Chemical Society, 141(19), 7943-7951. [Link]

  • The Suzuki−Miyaura Coupling of Aryl Sulfones. ResearchGate. [Link]

  • Radical Borylation of Aryl Sulfones with an NHC-Borane. (Preprint). ChemRxiv. [Link]

  • Copper( i )-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. (2017). Chemical Science, 8(4), 2998-3003. [Link]

  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (2021). Chemical Science, 12(15), 5649-5654. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Molecules, 26(19), 5845. [Link]

  • Process for purification of boronic acid and its derivatives.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. [Link]

  • How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. (2009). Organic Letters, 11(15), 3254-3257. [Link]

  • Purification of boron-containing sulfuric acid.
  • Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. ResearchGate. [Link]

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2011). Journal of the Chinese Chemical Society, 58(5), 653-659. [Link]

  • Purification of boronic acids? Reddit. [Link]

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converting 3-mesylpropyl boronic acid to pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Synthesis and Stabilization of 3-Mesylpropyl Boronate Esters

Part 1: Executive Summary & Strategic Analysis

Subject: This guide details the synthesis of 3-(methanesulfonyloxy)propylboronic acid pinacol ester (3-mesylpropyl BPin). This compound is a critical bifunctional building block, possessing a nucleophilic boron moiety (protected) and an electrophilic alkyl mesylate. It is widely used to introduce propyl-boronate linkers via nucleophilic substitution (


).

The Stability Challenge (The "Oxaborolane Trap"): Researchers often attempt to synthesize this compound by mesylating the free boronic acid. This is chemically flawed. A free boronic acid containing a


-leaving group (like a mesylate) is highly unstable. The Lewis-acidic boron atom coordinates with the internal nucleophilic oxygen of the sulfonate, leading to rapid cyclization into a 1,2-oxaborolane  and ejection of methanesulfonic acid.

The Solution: To successfully synthesize this molecule, the boron atom must be sterically and electronically "masked" before the mesylate is introduced. The pinacol ester serves this protective function.

Strategic Pathways:

  • Path A (Recommended): Functionalization of 3-hydroxypropylboronic acid pinacol ester. This is the industry-standard route, ensuring high purity and stability.

  • Path B (Rescue): Trapping of 3-mesylpropyl boronic acid with pinacol. This is only used if the unstable acid is generated in situ or obtained from a specific supplier.

Part 2: Mechanistic Visualization

The following diagram illustrates the competing pathways and the necessity of the "Protection-First" strategy.

G cluster_legend Pathway Legend Start_Acid 3-Hydroxypropyl Boronic Acid Intermediate_Unstable 3-Mesylpropyl Boronic Acid (UNSTABLE) Start_Acid->Intermediate_Unstable Mesylation (Risky) Start_Ester 3-Hydroxypropyl Pinacol Ester Start_Acid->Start_Ester Pinacol Protection Dead_End 1,2-Oxaborolane (Cyclized Dead End) Intermediate_Unstable->Dead_End Spontaneous Cyclization Target 3-Mesylpropyl Pinacol Ester (TARGET) Intermediate_Unstable->Target Pinacol Trap (Difficult) Start_Ester->Target Mesylation (MsCl, Et3N) key Green Path = Recommended Red Path = Decomposition Risk

Figure 1: Reaction logic flow. Note the high risk of cyclization if the boronic acid is left unprotected during mesylation.

Part 3: Detailed Protocols

Protocol A: Mesylation of 3-Hydroxypropyl Pinacol Ester (Standard)

Use this protocol if you are starting from the stable alcohol precursor.

Reagents & Materials:

Component Equiv. Role
3-Hydroxypropylboronic acid pinacol ester 1.0 Substrate
Methanesulfonyl chloride (MsCl) 1.2 - 1.5 Electrophile

| Triethylamine (


)  or DIPEA  | 1.5 - 2.0 | Base (HCl scavenger) |
| Dichloromethane (DCM)  | [0.2 M] | Solvent (Anhydrous) |
| DMAP  | 0.05 (Cat.) | Catalyst (Optional) |

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the 3-hydroxypropyl pinacol ester and anhydrous DCM (concentration ~0.2 M).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Base Addition: Add Triethylamine (1.5 equiv) dropwise via syringe. The solution should remain clear.

  • Activation: Add Methanesulfonyl chloride (1.2 equiv) dropwise over 10-15 minutes.

    • Note: The reaction is exothermic. Maintain

      
       to prevent side reactions.
      
    • Observation: White precipitate (

      
      ) will form as the reaction proceeds.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (stain with Curcumin or 
    
    
    
    ; UV is often inactive for alkyl boronates).
  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash with cold 0.5 M HCl (removes excess amine). Critical: Do not use strong acid or prolonged exposure, as pinacol esters can hydrolyze.

    • Wash with saturated

      
       (neutralize).
      
    • Wash with Brine.[1][2]

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Result: The product is typically a viscous, pale yellow oil. It is often pure enough for subsequent steps without chromatography. If purification is needed, rapid filtration through a short silica plug (Hexane/EtOAc) is recommended.

Protocol B: Pinacol Trapping of 3-Mesylpropyl Boronic Acid

Use this protocol ONLY if you have the unstable free acid and need to stabilize it immediately.

Reagents:

  • 3-Mesylpropyl boronic acid (Crude/Unstable)

  • Pinacol (1.1 equiv)

  • Anhydrous

    
      (5.0 equiv)
    
  • DCM or THF (Anhydrous)

Step-by-Step Procedure:

  • Rapid Solvation: Immediately dissolve the crude boronic acid in anhydrous DCM or THF.

  • Add Desiccant: Add a large excess of anhydrous

    
     (5 equiv).
    
    • Why? The esterification is an equilibrium (

      
      ). 
      
      
      
      sequesters water, driving the reaction to completion at room temperature without heating (Dean-Stark conditions are too harsh for mesylates).
  • Add Pinacol: Add pinacol (1.1 equiv) in one portion.

  • Stir: Stir vigorously at Room Temperature for 12–18 hours under inert atmosphere.

  • Filtration: Filter off the hydrated

    
     solids.
    
  • Concentration: Evaporate the solvent. The residue is the stabilized pinacol ester.

Part 4: Quality Control & Troubleshooting

Analytical Checkpoints:

MethodExpected SignalInterpretation

NMR

3.00 ppm (s, 3H)
Confirms presence of Mesyl (

) group.

NMR

4.20 ppm (t, 2H)
Confirms

-methylene to OMs (

). Shifted downfield from starting alcohol (

ppm).

NMR

33-34 ppm
Characteristic of alkyl pinacol boronates.
TLC

Change
Product is less polar than the starting alcohol.

Common Failure Modes:

  • Issue: Product decomposes/cyclizes during storage.

    • Cause: Hydrolysis of the pinacol ester followed by intramolecular attack.

    • Fix: Store the ester strictly anhydrous at

      
      .
      
  • Issue: Low yield in Protocol A.

    • Cause: Water in the solvent consuming MsCl.

    • Fix: Distill DCM over

      
       or use molecular sieves.
      
  • Issue: "Missing" Boron signal.

    • Cause: Silica gel degradation.

    • Fix: Boronates can stick to silica. Deactivate silica with 1%

      
       before column chromatography.
      

Part 5: References

  • General Esterification Protocol (MgSO4 Method):

    • Webster, M. P., et al. "Isobutylboronic acid pinacol ester."[2] Organic Syntheses, 2014 , 91, 126.

    • [Link]

  • Mesylation of Alcohols (Standard Mechanism):

    • "Alcohol to Mesylate using MsCl, base - General Procedure." Organic Chemistry Portal.

    • [Link]

  • Stability of Functionalized Boronic Acids:

    • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2nd Ed, 2011 . (Chapter on Bifunctional Reagents).

    • [Link]

  • Protodeboronation and Cyclization Risks:

    • Cox, P. A., et al. "Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids." Journal of the American Chemical Society, 2016 .

    • [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation of Alkyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently see researchers lose weeks of work due to the silent degradation of their alkyl boronic acids. This guide is designed to move beyond basic troubleshooting by explaining the causality behind carbon-boron bond cleavage and providing field-proven, self-validating protocols to secure your intermediates during complex syntheses.

Section 1: The Mechanistic Reality of Protodeboronation (FAQs)

Q: Why do my alkyl boronic acids degrade during storage or cross-coupling? A: Protodeboronation—the protonolysis of a C–B bond to form a C–H bond—is primarily a base-catalyzed process[1]. In aqueous basic conditions (which are standard for Suzuki-Miyaura couplings), the empty p-orbital of the sp2-hybridized boron atom undergoes a pre-equilibrium attack by hydroxide to form a boronate anion ([R-B(OH)3]-). This intermediate is susceptible to rate-limiting protonation by water, permanently cleaving the C-B bond[1]. While alkyl boronic acids are generally more stable than highly electron-deficient aryl variants, they still degrade significantly at elevated temperatures or when the reaction pH approaches the pKa of the boronic acid, which triggers a destructive self-catalysis loop[2].

Q: I converted my alkyl boronic acid to a pinacol ester (Bpin). Why am I still seeing protodeboronation? A: It is a common misconception in organic synthesis that esterification universally protects the C-B bond. Recent reveal that the phenomenological stability of boronic esters is highly nuanced[3]. In many cases, the hydrolysis of the ester back to the free boronic acid is the dominant component of the overall degradation process. Furthermore, certain diol esters can actually accelerate protodeboronation via prehydrolytic pathways compared to the free acid[3].

G Acid Alkyl-B(OH)2 (Boronic Acid) Boronate [Alkyl-B(OH)3]- (Boronate Anion) Acid->Boronate + OH- (Fast) Boronate->Acid - OH- (Fast) Degradation Alkyl-H + B(OH)3 (Protodeboronation) Boronate->Degradation + H2O (Rate-Limiting) Product Cross-Coupled Product Boronate->Product Pd Catalyst, Ar-X

Mechanistic divergence of alkyl boronates: productive cross-coupling vs. protodeboronation.

Section 2: Advanced Prevention Strategies (Troubleshooting Guide)

Issue: Low cross-coupling yields due to rapid boronic acid degradation in situ. Causality: The rate of protodeboronation outcompetes the rate of transmetalation to the palladium catalyst.

Solution 1: The MIDA Boronate "Slow-Release" Strategy By complexing the boronic acid with N-methyliminodiacetic acid (MIDA), the boron atom is rehybridized from sp2 to sp3. This structural change fills the empty p-orbital, completely blocking hydroxide attack and rendering the molecule indefinitely stable on the benchtop under air[4]. Under mild aqueous basic conditions (e.g., K3PO4), the MIDA boronate slowly hydrolyzes to release the free boronic acid. This keeps the steady-state concentration of the reactive species extremely low—just enough to feed the rapid Pd-catalyzed cross-coupling, but too low to suffer bulk protodeboronation[4].

G MIDA Alkyl-MIDA Boronate (sp3 Hybridized, Stable) FreeAcid Alkyl-B(OH)2 (Low Steady-State Conc.) MIDA->FreeAcid Slow Hydrolysis Base Mild Aqueous Base (e.g., K3PO4) Base->FreeAcid Product Coupled Product (High Yield) FreeAcid->Product Fast Coupling Waste Protodeboronation (Suppressed) FreeAcid->Waste Slow Degradation Pd Pd Catalyst + Ar-X Pd->Product

Kinetic network of the MIDA boronate slow-release strategy to suppress protodeboronation.

Solution 2: Conversion to Potassium Alkyltrifluoroborates (BF3K) Organotrifluoroborates are highly stable, atom-economical sp3-hybridized salts. They resist protodeboronation and can survive harsh synthetic transformations (e.g., oxidations, electrophilic substitutions) that would destroy a free boronic acid[5]. Like MIDA boronates, they operate via a solvolytic slow-release mechanism during cross-coupling, trickling the active boronic species into the reaction mixture[5].

Section 3: Validated Experimental Protocols

Expert Note: Every protocol below is designed as a self-validating system. Do not proceed to the next synthetic step without confirming the diagnostic analytical milestones.

Protocol A: Synthesis of Alkyl-MIDA Boronates for Slow-Release Coupling

Objective: Convert an unstable alkyl boronic acid into a bench-stable MIDA boronate. Causality: Refluxing with MIDA in a biphasic system drives water removal, forcing the thermodynamic formation of the sp3-boronate.

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap, combine the alkyl boronic acid (1.0 equiv) and MIDA (1.2 equiv).

  • Solvent: Add a 1:1 mixture of Toluene and DMSO (0.1 M concentration). Why DMSO? MIDA is highly polar and requires DMSO for solubility, while Toluene forms an azeotrope with water to drive the condensation.

  • Reaction: Reflux the mixture (approx. 110 °C) for 12-24 hours, continuously removing water via the Dean-Stark trap.

  • Validation Step (Critical): Pull a 0.1 mL aliquot, evaporate the toluene, and analyze via 11B NMR (in DMSO-d6). Self-Validation: A successful complexation is confirmed by the complete disappearance of the broad sp2 boron signal (~30-35 ppm) and the emergence of a sharp sp3 boron signal (~10-12 ppm).

  • Workup: Cool to room temperature, concentrate the toluene in vacuo, and precipitate the MIDA boronate by adding excess water or diethyl ether. Filter and dry under high vacuum.

Protocol B: Conversion to Potassium Alkyltrifluoroborates

Objective: Generate a robust BF3K salt from a pinacol ester (Bpin).

  • Setup: Dissolve the alkyl-Bpin (1.0 equiv) in Methanol (0.2 M).

  • Reagent Addition: Slowly add a saturated aqueous solution of Potassium Bifluoride (KHF2, 4.5 equiv). Caution: KHF2 is corrosive; handle in a fume hood using plastic spatulas.

  • Reaction: Stir at room temperature for 3 hours. The sp2 Bpin is displaced by fluoride ions, thermodynamically driven by the formation of the highly stable B-F bonds.

  • Validation Step: Analyze the crude mixture via 19F NMR. Self-Validation: Look for a characteristic multiplet (often a quartet due to 11B-19F coupling) around -140 ppm, confirming the successful formation of the BF3 moiety.

  • Workup: Concentrate the solvent to a paste. Extract the active product with hot acetone (BF3K salts are soluble in hot acetone, while inorganic salts are not). Filter and concentrate to yield the pure white powder.

Section 4: Quantitative Data & Stability Comparison

To aid in experimental design, the following table summarizes the phenomenological stability of various boron protecting groups against protodeboronation.

Protecting GroupBoron HybridizationBenchtop Stability (Air/H2O)Cross-Coupling Release MechanismRelative Protodeboronation Risk
Free Boronic Acid sp2Poor to ModerateDirect TransmetalationHigh (Highly susceptible to base/heat)
Pinacol Ester (Bpin) sp2Moderate to GoodPrehydrolytic (Requires H2O/Base)Medium (Nuanced; varies by substrate)
MIDA Boronate sp3Excellent (Indefinite)Slow-Release (Aqueous Base)Low (Degradation outcompeted by coupling)
Trifluoroborate (BF3K) sp3ExcellentSolvolytic Slow-ReleaseLow (Highly robust C-B bond)

References

  • Protodeboronation - Wikipedia Source: Wikipedia URL:[Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: Accounts of Chemical Research URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: Journal of the American Chemical Society URL:[Link]

  • A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates Source: Journal of Organic Chemistry URL:[Link]

Sources

Technical Support Center: Purification of Polar Sulfone Boronic Acids on Silica Gel

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Purifying Polar Sulfone Boronic Acids

Researchers and drug development professionals frequently encounter significant hurdles when purifying polar sulfone boronic acids using standard silica gel chromatography. The inherent properties of these molecules—namely, the highly polar sulfone group and the acidic, chelating nature of the boronic acid moiety—create a "perfect storm" for problematic interactions with the silica stationary phase. These interactions often lead to poor separation, low recovery, and even degradation of the target compound.[1][2] This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in the fundamental principles of chromatography and organoboron chemistry, to empower you to overcome these challenges.

The primary issues stem from the Lewis acidic nature of the boron atom and the hydrogen-bonding capabilities of both the boronic acid and the sulfone group. These functionalities can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel, leading to irreversible adsorption or significant band broadening and tailing on the chromatogram.[2][3] Furthermore, the acidic environment of the silica surface can promote protodeboronation, an undesirable side reaction where the carbon-boron bond is cleaved.[1][4]

This technical center is designed to be a practical resource, moving beyond simple protocols to explain the causality behind each recommendation. By understanding the "why," you can make more informed decisions to develop robust and reproducible purification methods.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses the most common issues encountered during the silica gel chromatography of polar sulfone boronic acids in a direct question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and I'm getting very poor recovery from the column. What's happening?

A1: Severe streaking and low recovery are classic signs of strong, irreversible, or slow-dissociation interactions between your polar sulfone boronic acid and the silica gel.[2] The acidic silanol groups on the silica surface are likely interacting strongly with both the Lewis acidic boron center and the polar sulfone group.

Causality: The lone pairs on the oxygen atoms of the sulfone and the hydroxyl groups of the boronic acid can form strong hydrogen bonds with the silica silanols. Simultaneously, the empty p-orbital of the boron atom can act as a Lewis acid, coordinating to the Lewis basic silanol oxygens. This multipoint binding leads to the observed issues.

Solutions:

  • Mobile Phase Modification: The most effective initial strategy is to add a competitive binding agent to your eluent to disrupt these interactions.

    • Acidic Modifier: Adding a small amount (0.1-1%) of a carboxylic acid like acetic acid or formic acid to the mobile phase can help. The modifier protonates the silanol groups, reducing their ability to interact with your compound. It can also help maintain the boronic acid in its neutral form.[5]

    • Basic Modifier: Alternatively, a small amount of a base like triethylamine or ammonia can be used. This deprotonates the silanol groups, making them less effective hydrogen bond donors.[5][6] Caution: Ensure your target molecule is stable to the chosen modifier.

  • Deactivation of Silica Gel: You can "deactivate" the silica gel before use. This involves pre-treating the silica with a base, such as triethylamine, to neutralize the most acidic sites.[1]

Q2: My TLC looks clean, but after running the column, I see new, more polar spots, and my overall yield is low. What could be the cause?

A2: This is a strong indication that your compound is degrading on the silica gel. Boronic acids are known to be sensitive to the acidic nature of silica and can undergo decomposition, most commonly through protodeboronation or dehydration to form boroxines (cyclic anhydrides).[1][2][3]

Causality: The acidic protons on the silica surface can catalyze the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which is known as protodeboronation.[4][7] This results in a less polar byproduct. The formation of boroxines, which are often more polar and can be difficult to handle, is another common degradation pathway on silica.[3]

Solutions:

  • Minimize Contact Time: The faster you can run your column, the less time your compound has to degrade. Consider using flash chromatography with slightly higher pressure.

  • Use Deactivated or Alternative Stationary Phases:

    • Neutral Alumina: This is often a good alternative to silica gel for acid-sensitive compounds.[1][5]

    • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography can be an excellent option, as it avoids the acidic silanol interactions.[2][6]

  • Temporary Derivatization: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before chromatography.[3][8][9] These esters are generally much more stable on silica gel. The protecting group can then be removed after purification.

Q3: I'm using a very polar eluent system (e.g., high percentages of methanol in dichloromethane), but my compound still won't elute from the column. What should I do?

A3: This is a case of extreme retention, where the affinity of your compound for the silica gel is far greater than its affinity for the mobile phase. Simply increasing the solvent polarity may not be sufficient.

Causality: The combined polarity of the sulfone and the boronic acid makes the molecule exceptionally polar. In such cases, even highly polar solvents like methanol may not be strong enough to effectively displace the compound from the active sites on the silica.

Solutions:

  • Drastic Mobile Phase Modification: In addition to acidic or basic modifiers, consider using a solvent system with a different selectivity, such as acetonitrile or acetone, as part of the eluent.[5]

  • Alternative Purification Techniques: When chromatography on silica is intractable, other methods should be considered:

    • Recrystallization: If your compound is a solid, this can be an excellent method for achieving high purity, provided a suitable solvent system can be found.[2][5]

    • Derivatization to a Crystalline Adduct: Boronic acids can often be co-crystallized with diols or aminoalcohols, such as diethanolamine, to form stable, crystalline adducts that can be easily purified by filtration. The free boronic acid can then be regenerated.[2][6][10]

    • Boronate Affinity Chromatography: This specialized technique uses a stationary phase with immobilized diols to selectively bind and elute boronic acids, offering a highly specific purification method.[11][12]

Frequently Asked Questions (FAQs)

What is the best way to prepare my sample for loading onto the column?

For polar compounds, dry loading is often superior to wet loading. Dissolve your crude product in a suitable solvent (like methanol or acetone), add a small amount of silica gel, and then remove the solvent under reduced pressure. This creates a fine powder that can be evenly applied to the top of the column, often resulting in better resolution and preventing issues with compound precipitation at the column head.[7]

Can I use buffered silica gel?

Yes, using silica gel that has been pre-treated or buffered can be very effective. For instance, treating silica gel with a boric acid solution has been shown to reduce the over-adsorption of boronic esters by mitigating the Lewis basicity of the silica surface.[13][14] This approach could be adapted for polar sulfone boronic acids.

How do I choose between an acidic or basic modifier for my eluent?

The choice depends on the stability of your compound and the nature of the impurities. A good first step is to run TLC plates with your crude mixture, spotting it on three separate plates. Develop one with your neutral eluent, one with an added acid (e.g., 1% acetic acid), and one with an added base (e.g., 1% triethylamine).[5] Observe which condition gives the best separation and the least amount of streaking for your target compound.

Are there any boronate esters that are particularly stable on silica gel?

Yes, recent research has shown that certain sterically hindered boronate esters, such as 1,1,2,2-tetraethylethylene glycol esters (ArB(Epin)s), exhibit enhanced stability on silica gel compared to the more common pinacol esters.[3][8][9] If you are considering a protection strategy, these may offer a more robust alternative.

Experimental Protocols & Data

Protocol 1: General Procedure for Flash Chromatography with a Mobile Phase Modifier
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and identify a system that gives your product an Rf value of approximately 0.2-0.3. Re-run the TLC with the addition of 0.5-1% acetic acid or triethylamine to the chosen eluent to assess the impact on separation and spot shape.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude polar sulfone boronic acid in a minimal amount of a polar solvent (e.g., methanol). Add a small portion of silica gel (approx. 1-2 times the weight of your crude product) and concentrate to dryness on a rotary evaporator to create a free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin elution with the determined solvent system containing the chosen modifier. Gradually increase the polarity of the mobile phase as needed to elute your compound.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that removal of high-boiling modifiers like triethylamine may require co-evaporation with a lower-boiling solvent.

Table 1: Troubleshooting Summary for Silica Gel Purification
Problem Primary Cause(s) Recommended Solutions
Severe Streaking/Tailing Strong compound-silica interactionAdd 0.1-1% acetic acid or triethylamine to the eluent.[5]
Low or No Recovery Irreversible adsorption; DecompositionUse a mobile phase modifier; Switch to a less acidic stationary phase like neutral alumina.[1]
On-Column Decomposition Acidity of silica gelMinimize contact time; Use deactivated silica or an alternative stationary phase (alumina, C18).[1][2]
Compound Stuck at Origin Very high polarityUse highly polar eluents with modifiers; Consider derivatization or alternative purification methods like recrystallization.[2][5]

Visualizing the Process: Key Interactions and Workflows

The following diagrams illustrate the key chemical interactions at play and a logical troubleshooting workflow.

G cluster_molecule Polar Sulfone Boronic Acid cluster_silica Silica Gel Surface Molecule R-SO₂-Ar-B(OH)₂ Sulfone Sulfone Group (H-bond acceptor) Molecule->Sulfone BoronicAcid Boronic Acid (H-bond donor, Lewis acid) Molecule->BoronicAcid Silica Si-OH (Silanol Group) Sulfone->Silica H-Bonding BoronicAcid->Silica H-Bonding & Lewis Acid-Base

Caption: Interactions between a polar sulfone boronic acid and silica gel.

G start Start: Purification Problem (e.g., Streaking, Low Yield) check_tlc Run TLC with Eluent Modifiers (Acidic & Basic) start->check_tlc is_improved Improvement Seen? check_tlc->is_improved run_column Run Column with Optimal Modifier is_improved->run_column Yes no_improvement Consider On-Column Decomposition is_improved->no_improvement No success Pure Compound run_column->success change_sp Switch to Alternative Stationary Phase (Alumina, C18) no_improvement->change_sp alt_methods Explore Non-Chromatographic Methods (Recrystallization, Derivatization) no_improvement->alt_methods change_sp->success alt_methods->success

Sources

Technical Support Center: Boronic Acid Purity & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and handling of 3-mesylpropylboronic acid (also known as (3-(methylsulfonyl)propyl)boronic acid).

Topic: Elimination of Boroxine Impurities from 3-mesylpropylboronic acid Ticket ID: #BA-MS-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Phantom" Impurity

Users often report "boroxine contamination" in 3-mesylpropylboronic acid after drying samples under high vacuum or heat. It is critical to understand that boroxine is not a static impurity ; it is the dehydrated, cyclic trimer of your target molecule.

The relationship is governed by a reversible thermodynamic equilibrium:



Key Insight: You cannot "remove" boroxine by chromatography in dry solvents, as the drying process itself regenerates it. "Removal" is actually controlled re-hydration .

Diagnostic Hub: Is it Boroxine?

Before initiating purification, confirm the species distribution. Boroxines are often misidentified as degradation products.

Analytical Signatures
Method3-mesylpropylboronic acid (Target)Boroxine (Dehydrated Form)

B NMR
~30 - 32 ppm (Broad singlet)~33 - 35 ppm (Downfield shift)

H NMR
Sharp, distinct methylene multiplets.Broadened peaks; slight chemical shift changes due to ring constraint.
IR Spectroscopy Broad O-H stretch (

)
Distinct B-O ring stretch (

)
Melting Point Generally lower or distinct range.Often higher/broader due to crystal packing changes.

Note: In


B NMR, the chemical shift difference is subtle (~2-3 ppm). Use a standard (e.g., 

) for precise referencing.[1]

Remediation Protocols

Choose Protocol A for high-purity samples where the only "impurity" is the boroxine. Choose Protocol B if you also need to remove other organic byproducts (halides, salts).

Protocol A: The Equilibrium Shift (Re-hydration)

Best for: Converting boroxine back to monomer without salt formation.

Mechanism: This method uses the Law of Mass Action. By introducing water in a controlled solvent system, we force the equilibrium to the left (Monomer).

  • Dissolution: Dissolve the crude 3-mesylpropylboronic acid in a minimal amount of Acetonitrile (MeCN) or Acetone at room temperature.

  • Water Addition: Add deionized water dropwise until the solution turns slightly turbid.

    • Ratio: Aim for roughly 5:1 (Solvent:Water).

  • Sonication: Sonicate for 5–10 minutes. This provides the kinetic energy to break the stable boroxine ring.

  • Recrystallization/Precipitation:

    • Cool the mixture to 0°C.

    • If the monomer is solid, it will crystallize as the hydrated species.

    • Alternative: If the compound is highly water-soluble (common for mesyl groups), evaporate the organic solvent under reduced pressure at low temperature (<30°C). Do not use high vacuum (<1 mbar) or high heat , or you will re-dehydrate it.

  • Drying: Dry in a desiccator over a mild desiccant (like

    
    ) at ambient pressure. Avoid 
    
    
    
    or high vacuum
    , which strip the structural water required for the acid form.
Protocol B: The pH Swing (Biphasic Purification)

Best for: Removing non-acidic organic impurities alongside boroxine conversion.

Mechanism: Boronic acids form water-soluble tetrahedral boronate salts at high pH, while boroxines hydrolyze rapidly under basic conditions.

  • Basification: Dissolve the crude material in 1M NaOH (aq) .

    • Observation: The solution should become clear. The high pH hydrolyzes the boroxine immediately:

      
      .
      
  • Organic Wash: Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

    
    ).
    
    • Action: Discard the organic layer. This removes unreacted halides or neutral organic side-products.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~2–3.

    • Caution: Do not go too acidic (< pH 1) to avoid potential C-B bond cleavage (protodeboronation), though alkyl boronic acids are relatively robust.

  • Extraction: Extract the now-protonated boronic acid into EtOAc or THF/EtOAc mixture (

    
    ).
    
  • Gentle Concentration: Dry the combined organics over

    
    , filter, and concentrate on a rotary evaporator at moderate vacuum (e.g., 20–50 mbar, 30°C). Stop before the sample is "bone dry."
    

Visualizing the Chemistry

The following diagram illustrates the equilibrium dynamics and the logic behind the purification steps.

BoroxineEquilibrium cluster_0 Thermodynamic Cycle Monomer Boronic Acid (Monomer) Target Species Trimer Boroxine (Cyclic Trimer) 'Impurity' Monomer->Trimer Heat / Vacuum (- H2O) Salt Boronate Salt (Tetrahedral Anion) Water Soluble Monomer->Salt High pH (NaOH) Trimer->Monomer Water / Humidity (+ H2O) Trimer->Salt High pH (Hydrolysis) Salt->Monomer Low pH (HCl) Extraction

Figure 1: The dynamic cycle between Boronic Acid, Boroxine, and Boronate Salt. Note that "removing" the trimer is simply shifting the equilibrium left or down.

Frequently Asked Questions (FAQs)

Q: Does the presence of boroxine affect my Suzuki coupling reaction? A: Generally, no . Under standard Suzuki conditions (aqueous base, heat), the boroxine rapidly hydrolyzes in situ to the active boronic acid species. You typically do not need to remove it unless you require precise stoichiometry for kinetic studies.

Q: I dried my sample on a high-vacuum manifold overnight, and the NMR now shows 100% boroxine. Did I destroy my product? A: No. You have simply performed a very efficient dehydration. Exposing the solid to open air (ambient humidity) for a few hours will often revert a significant portion back to the acid form.

Q: Can I use silica chromatography? A: Silica is slightly acidic and dehydrating. Boronic acids often streak or stick to silica. If you must use a column, add 1% Acetic Acid to your eluent to keep the boron species protonated, but be aware this may not separate the acid from the boroxine, as they equilibrate on the column.

Q: How should I store 3-mesylpropylboronic acid to prevent boroxine formation? A: It is nearly impossible to prevent completely over long periods. Store in a tightly sealed vial at 4°C. If the monomer form is strictly required for an experiment, perform the Protocol A re-hydration immediately before use.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • IUPAC. (2010).[2] Nomenclature of Organic Chemistry. Boronic acid and Boroxine definitions.

  • Santini, C. C., et al. (1988). Equilibrium between boronic acids and boroxines. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025).[1][3] Application Notes: Distinguishing Boronic Acids and Boroxines by NMR. Link

  • Sigma-Aldrich. (2024). Product Specification: 3-(Methylsulfonyl)phenylboronic acid (Analogous alkyl data). Link

Sources

Technical Support Center: Handling Air-Sensitive Alkyl Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket Subject: Troubleshooting stability, purification, and handling of alkyl boronic acid intermediates.

Core Directive & Scope

Alkyl boronic acids are notoriously difficult reagents compared to their aryl counterparts. They suffer from three primary degradation pathways: oxidative deboronation (to alcohols), protodeboronation (to alkanes), and dehydration (to boroxines).

This guide replaces generic advice with field-proven protocols for stabilizing, purifying, and utilizing these sensitive intermediates in drug discovery workflows.

Module 1: Diagnostics & Detection

"Is my reagent dead?" Before troubleshooting the reaction, validate the reagent. Alkyl boronic acids degrade silently; they often do not change color until extensive decomposition has occurred.

Visual & Physical Cues
StateObservationDiagnosisAction
Solid White, free-flowing powderHealthy Proceed with reaction.
Solid Clumped, sticky, or "wet" appearanceHydrated/Partial Oxidation Dry under high vacuum; check NMR.
Liquid Colorless oil (if originally solid)Oxidation (Alcohol formation) Discard. Purification is rarely worth the yield loss.
Liquid Viscous goo/glassBoroxine Polymerization Reversible. May need re-hydrolysis or can be used as-is (check stoichiometry).
NMR Fingerprinting (The Gold Standard)

Use


B NMR  for quick purity checks and 

H NMR
to quantify degradation.
NucleusSpeciesChemical Shift (

ppm)
Signature Characteristics

B
Alkyl Boronic Acid 30 - 32 ppm Broad singlet.

B
Boroxine (Trimer) 33 - 35 ppm Slightly downfield from monomer; often co-exists.

B
Boronate Ester (e.g., Pinacol) 30 - 35 ppm Indistinguishable from acid by shift alone; sharpens in non-protic solvents.

B
Tetrahedral Species (e.g.,

adducts)
0 - 10 ppm Distinct upfield shift (e.g., MIDA, trifluoroborates).

H

-Proton (C-H -B)
0.5 - 1.5 ppm Broad, often multiplet due to

B coupling.

H
Oxidation Product (C-H -OH) 3.5 - 4.0 ppm Sharp multiplet; distinct downfield shift.

H
Protodeboronation (C-H -H) 0.8 - 1.2 ppm Standard alkyl triplet/multiplet; loss of B-coupling broadening.

Module 2: Handling & Reaction Setup

"My reaction works on aryl systems but fails here." Alkyl boronic acids require strict exclusion of oxygen to prevent radical autoxidation. A standard "nitrogen balloon" is often insufficient for sensitive primary/secondary alkyl boron species.

Workflow: The "Schlenk-to-Septum" Protocol

Use this workflow for setting up cross-couplings (Suzuki-Miyaura) with sensitive alkyl boronates.

G Start Start: Reagent Preparation Weighing Weigh in Glovebox (Recommended) OR Rapid Weighing in Air -> Schlenk Start->Weighing Evac Evacuate/Backfill Cycle (x3) *Do NOT apply high vac to volatile alkyl boronates* Weighing->Evac Solvent Add Sparged Solvent (Degas >15 mins with Ar/N2) Evac->Solvent Strict O2 exclusion Addition Add Catalyst/Base under Counterflow Solvent->Addition Reaction Seal & Heat (Use screw-cap vial with PTFE septum) Addition->Reaction

Figure 1: Inert atmosphere handling workflow. Note the warning on vacuum use for volatile low-molecular-weight alkyl boronates.

Critical Handling FAQs

Q: Can I use a rotary evaporator to dry my alkyl boronic acid? A: Proceed with Caution. Many low-molecular-weight alkyl boronic acids (e.g., cyclopropyl, ethyl) are volatile or sublime under high vacuum/heat. Use a stream of nitrogen or mild vacuum at room temperature instead.

Q: Why does my reagent turn to oil on the bench? A: This is likely dehydration to the boroxine . This is reversible. Add a small amount of water or conduct the reaction in a solvent system containing water (e.g., Dioxane/H


O) to hydrolyze it back to the active monomer in situ.

Module 3: Purification & Rescue Protocols

"I can't purify my intermediate on silica." Alkyl boronic acids streak on silica gel due to reversible interaction with silanols. They also oxidize on the column.

Protocol A: The Diethanolamine (DEA) Rescue

Use this to purify crude alkyl boronic acids or cleave stubborn pinacol esters.

  • Complexation: Dissolve crude mixture in Et

    
    O or CH
    
    
    
    Cl
    
    
    . Add 1.05 equiv. of diethanolamine (DEA) .
  • Precipitation: Stir at RT for 30-60 mins. The DEA-boronate adduct usually precipitates as a white, crystalline solid.

  • Filtration: Filter and wash with cold Et

    
    O. This removes non-polar organic impurities and oxidized byproducts.
    
  • Release (Hydrolysis): Suspend the solid in a biphasic mixture of Et

    
    O/dilute HCl (1M). Shake until the solid dissolves. Separate the organic layer, dry (MgSO
    
    
    
    ), and concentrate.
    • Result: Pure alkyl boronic acid.

Protocol B: Conversion to Potassium Trifluoroborates ( )

Use this if the boronic acid is too unstable to store.

  • Reaction: Dissolve crude boronic acid (or ester) in MeOH.

  • Fluorination: Add 4.5 equiv. of KHF

    
      (saturated aqueous solution).
    
  • Stir: Stir vigorously for 2-4 hours. A white precipitate (

    
    ) often forms.
    
  • Workup: Evaporate MeOH. Extract the solid residue with warm Acetone (dissolves product, leaves inorganic salts). Filter and concentrate the acetone.

  • Crystallization: Recrystallize from Acetone/Et

    
    O.
    

Module 4: Stabilization & Alternatives

"This reagent is too painful. What are my alternatives?" If the free acid is too unstable, switch to a protected form.

Stability Comparison Table
Reagent ClassAir StabilityChromatographyReactivityBest For...
Free Boronic Acid Low (Days)Poor (Streaks)HighImmediate use; simple structures.
Pinacol Ester (Bpin) Moderate (Weeks)Fair (Silica active)Moderate (Slow transmetalation)General intermediates; lipophilic compounds.
MIDA Boronate High (Years) Excellent Latent (Slow Release)Storage; iterative couplings; complex synthesis.
Trifluoroborate (

)
High (Years) N/A (Salt)High (req. hydrolysis)Aqueous couplings; long-term storage.
Decision Logic: When to Switch

Logic Problem Problem Encountered Oxidation Reagent Oxidizes in Air Problem->Oxidation Purification Streaks on Silica Problem->Purification Reactivity Low Yield in Coupling Problem->Reactivity SwitchMIDA Switch to MIDA Boronate (Stable, Chromatographable) Oxidation->SwitchMIDA SwitchBF3 Switch to R-BF3K (Stable Salt, Good Reactivity) Oxidation->SwitchBF3 Purification->SwitchMIDA Reactivity->SwitchBF3 SlowRelease Use Slow-Release Protocol (MIDA + Base/Water) Reactivity->SlowRelease

Figure 2: Decision matrix for selecting alternative boron species based on failure mode.

References

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[1] Link

  • MIDA Boronates & Slow Release

    • Knapp, D. M., et al. (2009).[2] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society.[1] Link

  • Trifluoroborate Synthesis

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • DEA Adduct Purification

    • St. Denis, J. D., et al. (2010). "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Journal of Organic Chemistry. Link

  • Boroxine Characterization

    • IUPAC Recommendations. "Nomenclature of Organoboron Compounds." Link

Sources

crystallization methods for sulfone-containing boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the PharmaCryst Technical Support Center . Ticket ID: #BA-SO2-CRYST-001 Topic: Crystallization Protocols for Sulfone-Containing Boronic Acids Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division

Executive Summary

Crystallizing sulfone-containing boronic acids presents a "dual-polarity" paradox. The sulfone moiety (


)  is a strong hydrogen bond acceptor and highly polar, often driving high melting points and poor solubility in non-polar media. Conversely, the boronic acid moiety (

)
is amphiphilic but chemically unstable, prone to dehydration (boroxine formation) and protodeboronation (C-B bond cleavage).

This guide synthesizes thermodynamic principles with practical rescue protocols to address these competing physicochemical properties.

Module 1: The Boroxine-Acid Equilibrium (Critical Purity Check)

The Issue: Users often report inconsistent melting points or NMR spectra showing "mixed species." This is rarely a synthesis failure but rather a speciation issue. Boronic acids exist in a reversible equilibrium with their cyclic trimer anhydrides (boroxines).

The Mechanism: Heating a boronic acid or drying it under high vacuum removes water, driving the equilibrium toward the boroxine (anhydride). Crystallizing from anhydrous solvents often yields a mixture of acid and boroxine, which appears as an impure oil or amorphous glass.

Visualizing the Equilibrium:

boroxine_equilibrium Acid Boronic Acid (Monomer) -B(OH)2 Boroxine Boroxine (Cyclic Trimer) (RB)3O3 Acid->Boroxine  Dehydration (Heat / Vacuum / Desiccant)   Water + 3 H2O Boroxine->Acid  Hydrolysis (Ambient Humidity / Aqueous Solvent)  

Figure 1: The reversible dehydration cycle. To isolate the boronic acid, water must be present in the final crystallization matrix.

Troubleshooting Protocol: Controlled Hydration Crystallization Use this when: Material is an oil or has a broad melting point.

  • Dissolution: Dissolve the crude material in a water-miscible polar solvent (Acetone, THF, or Acetonitrile).

  • The "1% Rule": Add 1-2% (v/v) deionized water to the rich solvent. This pushes the equilibrium entirely to the monomeric acid form [1].

  • Anti-Solvent Addition: Slowly add a non-polar anti-solvent (Heptane or Toluene) until turbidity persists.

  • Aging: Stir at room temperature. Do not heat significantly, as this promotes dehydration.

Module 2: Solvent System Selection & Oiling Out

The Issue: Sulfones are highly polar, while the aryl backbone may be lipophilic. Standard anti-solvents like Hexane often cause the compound to "oil out" (liquid-liquid phase separation) rather than crystallize.

Solvent Compatibility Matrix:

Solvent ClassExamplesRoleSuitability for Sulfone-Boronic Acids
Polar Aprotic DMSO, DMFSolventAvoid. BP is too high; difficult to remove without heating (which causes boroxine formation).
Polar Aprotic (Volatile) Acetone, THF, EtOAcPrimary Solvent Excellent. Solubilizes both sulfone and boronic acid moieties.
Chlorinated DCM, ChloroformSolventGood. Sulfones are highly soluble here. Good for layering techniques.
Alcohols Methanol, EthanolCo-SolventModerate. Risk of esterification (boronic esters) if heated for prolonged periods.
Non-Polar Hexane, PentaneAnti-SolventPoor. High risk of oiling out due to extreme polarity difference.
Aromatic Toluene, XyleneAnti-SolventRecommended. Intermediate polarity prevents rapid oiling out.

Troubleshooting: Rescuing an "Oiled Out" Batch Use this when: You see droplets at the bottom of the flask instead of crystals.

oiling_out_rescue Start Problem: Oiling Out CheckPurity Check Purity (NMR) Start->CheckPurity Impure Impure (<90%) CheckPurity->Impure High Impurity Pure Pure (>90%) CheckPurity->Pure Clean ActionColumn Perform Column Chromatography Impure->ActionColumn Reheat Re-heat to Redissolve (Add 10% more Good Solvent) Pure->Reheat Cooling Cool Slowly (1°C/min) Reheat->Cooling Seed Add Seed Crystal at Cloud Point Cooling->Seed Success Crystallization Seed->Success

Figure 2: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS).

Module 3: Stability & Protodeboronation

The Issue: Sulfone groups are electron-withdrawing. If the sulfone is ortho or para to the boronic acid, it pulls electron density from the aromatic ring. While this usually stabilizes the C-B bond against oxidation, it can make the ring susceptible to protodeboronation (replacement of B by H) under basic conditions or high temperatures [2].

Protocol: Preventing Degradation

  • pH Control: Never use basic water (e.g., from glass washing residue) as an anti-solvent. Ensure aqueous components are neutral or slightly acidic (pH 5-6).

  • Metal Scavenging: Trace metals (Cu, Pd from synthesis) catalyze protodeboronation. If yield is low, treat the solution with a metal scavenger (e.g., SiliaMetS®) before crystallization.

  • Temperature Limit: Do not exceed 60°C during dissolution. If the sulfone requires higher temps to dissolve, switch to a stronger solvent (e.g., from EtOAc to Acetone) rather than increasing heat.

Module 4: Advanced Recovery (The DEA Sandwich)

The Issue: Standard crystallization fails completely (gum/oil persists).

The Solution: Convert the boronic acid to a crystalline Diethanolamine (DEA) ester . This intermediate is highly crystalline, purifies the compound, and can be hydrolyzed back to the free acid [3].

Step-by-Step DEA Protocol:

  • Complexation: Dissolve crude boronic acid in minimal THF/Ether. Add 1 equivalent of Diethanolamine (DEA).

  • Precipitation: The DEA-boronate ester usually precipitates immediately as a white solid. Filter and wash with Ether.

  • Hydrolysis (Release): Suspend the solid in a biphasic mixture of EtOAc and 1M HCl (or dilute aqueous

    
     for sensitive substrates).
    
  • Isolation: Shake until the solid dissolves. The DEA stays in the aqueous layer; the pure boronic acid migrates to the EtOAc layer. Separate, dry (MgSO4), and evaporate.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Discusses the thermodynamics of the boroxine-acid equilibrium and the necessity of water for monomer isolation).

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. (Definitive guide on stability mechanisms).

  • Blair, V. L., et al. (2011). "Recrystallization of Boronic Acids: The Diethanolamine Method." Australian Journal of Chemistry, 64(1), 32-38. (Standard protocol for DEA purification).

  • Nangia, A. (2008). "Conformational Polymorphism in Sulfones." Accounts of Chemical Research, 41(5), 595–604. (Details the high polarity and packing challenges of sulfone groups).

Validation & Comparative

mass spectrometry analysis of 3-mesylpropylboronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Analysis of 3-Mesylpropylboronic Acid: A Methodological Comparison Guide

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical trace analysis is the reliable quantification of aliphatic boronic acids. 3-Mesylpropylboronic acid (3-(methylsulfonyl)propylboronic acid) represents a particularly difficult analyte. It is a highly polar, sp3-enriched building block frequently used in Suzuki-Miyaura couplings. However, its mass spectrometry (MS) profile is notoriously erratic.

This guide objectively compares the performance of direct LC-MS analysis against derivatization-assisted workflows, providing a self-validating protocol for the trace quantification of 3-mesylpropylboronic acid down to parts-per-million (ppm) levels[1].

The Mechanistic Challenge: Why Direct MS Fails

To understand the analytical strategy, we must first examine the molecular causality of the analyte's behavior:

  • Dynamic Dehydration (Boroxine Formation): In solution and within the electrospray ionization (ESI) source, the free boronic acid (-B(OH)2) undergoes reversible dehydration to form trimeric boroxines[2]. This splits the ion current across multiple species (monomer, dimer, trimer, and their water-loss variants), drastically reducing the signal-to-noise (S/N) ratio for any single m/z peak[3].

  • Lewis Acidity and Solvent Adducts: The electron-withdrawing methylsulfonyl (-SO2CH3) group increases the Lewis acidity of the empty p-orbital on the sp2-hybridized boron atom. This makes the molecule highly susceptible to forming unpredictable adducts with LC solvents (e.g.,[M+MeOH-H]-)[3].

  • Poor Ionization Efficiency: The molecule lacks a basic amine for positive ESI (ESI+) and relies on the weak acidity of the boronic acid (pKa ~9) for negative ESI (ESI-). Consequently, ionization is inefficient and highly susceptible to matrix suppression.

Comparison of Analytical Alternatives

To overcome these limitations, three primary analytical workflows are typically evaluated.

Alternative A: Direct LC-MS (Negative ESI)
  • Mechanism: Relies on high-pH mobile phases (e.g., 0.1% ammonium hydroxide) to form the boronate anion[R-B(OH)3]-.

  • Performance: Poor. The highly polar nature of the mesyl group results in virtually no retention on standard C18 columns. Furthermore, in-source fragmentation and boroxine formation remain unpredictable[3].

Alternative B: Pinacol Derivatization (GC-MS)
  • Mechanism: Reacting the boronic acid with pinacol forms a volatile boronate ester.

  • Performance: Moderate. While it prevents boroxine formation, the thermal instability of the aliphatic sulfone moiety at typical GC inlet temperatures (250°C) leads to degradation. It also requires a time-consuming liquid-liquid extraction step.

The Recommended Workflow: MIDA Derivatization (LC-MS/MS Positive ESI)
  • Mechanism: Derivatization with N-methyliminodiacetic acid (MIDA) acts as a tridentate ligand. The nitrogen lone pair donates into the empty p-orbital of the boron, rehybridizing it from sp2 to sp3[4].

  • Performance: Superior. This completely halts boroxine formation. More importantly, the tertiary amine within the MIDA cage provides a highly basic site that readily accepts a proton in acidic LC-MS mobile phases (0.1% Formic Acid), resulting in a massive boost to ESI+ ionization efficiency[1]. This allows for trace-level quantification compliant with ICH M7 guidelines for mutagenic impurities[5].

ChemicalEquilibrium BA 3-Mesylpropylboronic Acid (sp2 Boron, Poor ESI) BX Boroxine Trimer (Signal Splitting) BA->BX Dehydration (In-source LC-MS) Complex MIDA Boronate Complex (sp3 Boron, High ESI+ Signal) BA->Complex Derivatization (DMSO, 80°C, 1h) MIDA MIDA Reagent (N-methyliminodiacetic acid) MIDA->Complex Tridentate Coordination

Fig 1: Chemical equilibrium of boronic acids vs. stable sp3 MIDA complexation.

Quantitative Performance Data

The following table summarizes the experimental performance of the three methods when analyzing 3-mesylpropylboronic acid spiked into a generic active pharmaceutical ingredient (API) matrix.

Performance MetricDirect LC-MS (ESI-)Pinacol GC-MS (EI)MIDA LC-MS/MS (ESI+)
Limit of Detection (LOD) 50 ppm15 ppm0.5 ppm
Linearity (R²) 0.910 (Non-linear)0.9650.999
Boroxine Interference High (Multiple peaks)NoneNone
Matrix Effect (Suppression) Severe (>60%)Moderate (~30%)Minimal (<5%)
Sample Prep Time 5 mins120 mins60 mins
Analysis Time per Sample 10 mins25 mins5 mins

Data synthesized from trace level quantification methodologies[1],[5].

Step-by-Step Methodology: MIDA LC-MS/MS Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system. It incorporates an internal standard (IS) to correct for derivatization efficiency and matrix effects.

Reagents & Materials
  • Analyte: 3-Mesylpropylboronic acid sample.

  • Derivatization Reagent: N-methyliminodiacetic acid (MIDA) (≥99% purity).

  • Internal Standard (IS): Propylboronic acid (or a deuterated analog).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)[5].

Protocol Steps
  • Standard Preparation: Prepare a stock solution of 3-mesylpropylboronic acid (1 mg/mL) and the IS (1 mg/mL) in acetonitrile.

  • Reaction Mixture: In a 2 mL glass HPLC vial, combine 100 µL of the sample/API solution, 10 µL of the IS solution, and 890 µL of a 50 mM MIDA solution in anhydrous DMSO[5].

    • Causality Check: DMSO is chosen because it easily solubilizes both the polar API matrix and the MIDA reagent, while its high boiling point allows for heated derivatization without pressure buildup[5].

  • Derivatization: Cap the vial and incubate at 80°C for 60 minutes in a heating block[5].

    • Causality Check: The reaction is thermodynamically driven by the release of water. At 80°C, the formation of the MIDA complex is quantitative (>99% conversion).

  • Dilution & Quenching: Allow the vial to cool to room temperature. Dilute a 50 µL aliquot of the reaction mixture with 950 µL of H2O/MeCN (50:50, v/v) containing 0.1% Formic Acid.

  • LC-MS/MS Analysis:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic Acid in Water; B = 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode. Monitor the transition of the [M+H]+ parent ion to the characteristic MIDA fragment.

  • Self-Validation: The system is validated if the IS peak area relative standard deviation (RSD) is <5% across all injections, confirming uniform derivatization efficiency.

AnalyticalWorkflow Sample 1. Sample Prep (API + 3-Mesylpropylboronic Acid + IS) Deriv 2. MIDA Derivatization (60 mins @ 80°C in DMSO) Sample->Deriv Add MIDA Reagent LC 3. UHPLC Separation (C18, Gradient Elution) Deriv->LC Dilute with Mobile Phase MS 4. ESI+ MS/MS (MRM Mode) LC->MS Elute Stable sp3 Complex Data 5. Trace Quantification (Self-Validated via IS) MS->Data Calculate S/N & LOD

Fig 2: Step-by-step MIDA LC-MS/MS trace quantification workflow.

Conclusion

For the mass spectrometry analysis of highly polar, aliphatic boronic acids like 3-mesylpropylboronic acid, direct LC-MS is fundamentally limited by the molecule's sp2 electronic configuration. By employing MIDA derivatization, analytical scientists can leverage structural causality—forcing sp3 hybridization and introducing a basic amine—to transform a poorly ionizing, unstable analyte into a highly robust target for ESI+ LC-MS/MS trace quantification.

References

  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development.[Link]

  • Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. Journal of Mass Spectrometry.[Link]

  • Swansea University. (2014). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate.[Link]

  • Li, J., et al. (2020). Ligand-Enabled Selective Coupling of MIDA Boronates to Dehydroalanine-Containing Peptides and Proteins. NIH PubMed Central.[Link]

Sources

The Alchemist's Choice: A Comparative Guide to MIDA Boronates and Free Boronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Stability, Reactivity, and Strategic Application

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of carbon-carbon bond formation, a testament to its functional group tolerance and reliability. At its heart lies the organoboron reagent, most commonly the boronic acid. While indispensable, chemists are all too familiar with the fickle nature of free boronic acids; they are the brilliant but temperamental artists of the synthetic world. Many are prone to decomposition, complicating storage, purification, and their ultimate performance in catalysis.[1][2][3] This guide delves into a transformative solution: the N-methyliminodiacetic acid (MIDA) boronate. We will explore the fundamental differences between these two classes of reagents, provide a data-driven comparison of their performance, and establish a clear framework for selecting the optimal reagent for your synthetic challenges.

The Core Distinction: From Planar Reactivity to Tetrahedral Stability

The divergent behaviors of free boronic acids and MIDA boronates stem from a fundamental difference in the geometry and electronic nature of the boron center. A free boronic acid possesses a vacant p-orbital, rendering the boron atom sp²-hybridized and Lewis acidic.[4][5] This electronic vacancy is the very feature that drives its reactivity in the transmetalation step of the Suzuki-Miyaura cycle, but it is also its Achilles' heel, making it susceptible to undesired reactions like protodeboronation and oxidation.[1][6]

MIDA boronates, in contrast, are formed by condensing a boronic acid with the tridentate N-methyliminodiacetic acid (MIDA) ligand. This complexation rehybridizes the boron center from a reactive sp² trigonal planar geometry to a stable sp³ tetrahedral state.[2][7] The MIDA ligand's nitrogen and two carboxylate oxygens coordinate to the boron, effectively shielding the once-vacant orbital. This structural change dramatically reduces the boron's Lewis acidity, rendering the MIDA boronate inert to a wide range of reaction conditions, including those typically used for cross-coupling.[4][8]

Figure 1. Structural comparison of a free boronic acid and a MIDA boronate.

Head-to-Head Comparison: A Data-Driven Analysis

The practical implications of this structural difference are profound. MIDA boronates are not merely "protected" boronic acids; they represent a paradigm shift in how we handle and utilize organoboron reagents. They are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, even for notoriously unstable classes like 2-heterocyclic, vinyl, and cyclopropyl boronates.[9][10][11][12] This exceptional stability allows for purification via silica gel chromatography, a procedure that is often destructive for sensitive free boronic acids.[7][13]

FeatureFree Boronic AcidsMIDA BoronatesCausality & Experimental Insight
Stability Often unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives.[10][14] Prone to protodeboronation, oxidation, and boroxine formation.[1]Indefinitely stable at the benchtop under air.[7][15] Resistant to a wide range of synthetic reagents.[8][16]The sp³ hybridization and steric shielding by the MIDA ligand protect the C-B bond from degradation pathways.[4]
Handling Can be difficult to handle and purify due to instability and high polarity.Typically free-flowing, crystalline solids.[11][12]The stable, well-defined structure of MIDA boronates leads to predictable physical properties.
Purification Often incompatible with silica gel chromatography.[13]Routinely purified by silica gel chromatography.[7][13]This compatibility is critical for multi-step synthesis, allowing for the isolation of complex, functionalized building blocks.[8]
Reactivity Directly reactive in cross-coupling.Unreactive under anhydrous cross-coupling conditions.[15] Acts as a protected form.The shielded boron center prevents transmetalation to the palladium catalyst until the MIDA ligand is cleaved.[2][7]
Release Mechanism N/A (always active)Controlled release of the boronic acid in situ with mild aqueous base.[9][13]This "slow-release" is the key advantage, maintaining a low concentration of the active boronic acid, thus minimizing side reactions.[4][17]

The Power of "Slow-Release": Taming Unstable Reagents

The true genius of the MIDA boronate platform lies in its capacity for controlled, in situ release of the free boronic acid. While MIDA boronates are unreactive under anhydrous coupling conditions, the protecting group is readily cleaved at room temperature with a mild aqueous base.[15]

This deprotection can be tuned. A strong base like 1M NaOH leads to rapid, complete hydrolysis, liberating the boronic acid for subsequent steps.[15][18] More strategically, a weaker base system, such as K₃PO₄ in a biphasic solvent system (e.g., dioxane/water), promotes a slow, continuous release of the boronic acid over several hours.[9][17] This "slow-release" protocol maintains a very low steady-state concentration of the unstable boronic acid in the reaction mixture. This is crucial because it ensures the rate of cross-coupling is significantly faster than the rate of decomposition (e.g., protodeboronation), dramatically improving reaction yields, especially for challenging substrates.[9][10][19]

G cluster_0 Controlled Release Workflow MIDA Stable MIDA Boronate (R-B(MIDA)) BA Unstable Boronic Acid (R-B(OH)₂) MIDA->BA Slow Hydrolysis (aq. base, e.g., K₃PO₄) Decomp Decomposition (Protodeboronation, etc.) BA->Decomp Fast Cycle Suzuki-Miyaura Catalytic Cycle BA->Cycle Fast Product Desired Product (R-Ar') Cycle->Product

Figure 2. The slow-release workflow minimizes decomposition of unstable boronic acids.

Performance Under Pressure: MIDA Boronates for Challenging Couplings

Experimental data consistently demonstrates the superiority of MIDA boronates in couplings where the corresponding free boronic acid is unstable. A notable example is the coupling of 2-pyridylboron species, which are notoriously prone to rapid protodeboronation.[2][14]

Table 1: Comparison of Yields for the Cross-Coupling of Unstable Boronic Acids vs. MIDA Boronates with Challenging Aryl Chlorides.

Boron ReagentAryl Chloride Coupling PartnerYield with Boronic Acid (%)Yield with MIDA Boronate (%)Reference
2-Thiopheneboronic Acid 2,4-Dimethoxychlorobenzene2891[9]
2-Furanboronic Acid 2,4-Dimethoxychlorobenzene2099[9]
(E)-prop-1-en-1-ylboronic acid 4-Chloroanisole4192[9]
Cyclopropylboronic acid 4-Chloroanisole3595[9]
2-Pyridylboronic acid 4-Chlorotoluene<585[19]

Data compiled from studies by Burke, et al. The yields for boronic acids were obtained using freshly prepared material.

The data is unequivocal. For these challenging substrates, transitioning from a free boronic acid to its air-stable MIDA boronate surrogate transforms low, often irreproducible yields into highly efficient and reliable outcomes.[9][19] This enhancement is a direct consequence of mitigating the in situ decomposition of the boronic acid via the slow-release strategy.[9]

The Strategic Choice: A Decision-Making Framework

The selection between a free boronic acid and a MIDA boronate is a strategic one, guided by the specific demands of the synthesis.

Choose Free Boronic Acids When:

  • The Substrate is Robust: For simple, stable arylboronic acids (e.g., phenylboronic acid, tolylboronic acid), the free form is often sufficient, cost-effective, and highly reactive.

  • The Reaction is Facile: When coupling with highly reactive partners like aryl iodides or triflates, the reaction is often too fast for boronic acid decomposition to be a significant issue.

  • Cost is the Primary Driver: The synthesis of a MIDA boronate adds a step and the cost of the MIDA ligand. For large-scale, established processes with stable boronic acids, the free acid may be more economical.

Choose MIDA Boronates When:

  • Working with Unstable Boron Species: This is the paramount reason. For 2-heterocyclic (pyridyl, furyl, thienyl), vinyl, or cyclopropyl boronic acids, MIDA boronates are the superior choice, offering a general solution to their inherent instability.[10][14][20]

  • Employing Unreactive Coupling Partners: When coupling with challenging partners like electron-rich or sterically hindered aryl chlorides, reaction times are longer, giving unstable boronic acids more time to decompose. The slow-release method is highly advantageous here.[9][19]

  • Pursuing Multi-Step Synthesis: The stability of MIDA boronates to a vast range of reagents (including many oxidants, reductants, and acidic/basic conditions) allows complex molecules to be built upon a MIDA boronate scaffold, with the boronic acid functionality remaining protected until the final coupling step.[8][21]

  • Implementing Iterative Cross-Coupling (ICC): MIDA boronates are the enabling technology for ICC, a powerful strategy for the automated, Lego-like construction of complex small molecules from a collection of bifunctional halo-boronate building blocks.[11][13]

Experimental Protocols: A Practical Guide

The following generalized protocols illustrate the practical differences in setting up a Suzuki-Miyaura reaction with each type of reagent.

Protocol A: Standard Suzuki-Miyaura Coupling with a Free Boronic Acid

This protocol is suitable for stable boronic acids and reactive aryl halides.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • Free Boronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the free boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol B: Slow-Release Suzuki-Miyaura Coupling with a MIDA Boronate

This protocol is ideal for unstable boronic acids and/or unreactive aryl chlorides.[9][19]

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • MIDA Boronate (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • Ligand (e.g., SPhos, 0.06 mmol, 6 mol%)

  • Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Solvent System (e.g., Dioxane/H₂O 5:1, 10 mL)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, the MIDA boronate, the palladium pre-catalyst, the ligand, and the base.

  • Add the degassed solvent system (pre-mixed dioxane and water) via syringe.

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 60-80 °C). The slow hydrolysis of the MIDA boronate will proceed in situ.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup: Dilute with ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography. The compatibility of MIDA boronates with silica allows for easy separation of any unreacted starting material.

Conclusion

While free boronic acids will always have a place in the synthetic chemist's toolbox, their limitations, particularly regarding stability, have historically constrained their full potential. MIDA boronates are more than just a workaround; they are a robust and versatile platform that fundamentally solves the instability problem. By converting a transient, reactive species into a stable, handleable solid, and by enabling a controlled, slow-release of the active reagent, MIDA boronates empower researchers to tackle more challenging cross-couplings with greater efficiency and reliability. For drug development professionals and scientists pushing the boundaries of molecular synthesis, mastering the strategic application of MIDA boronates is no longer an option, but a necessity for innovation.

References

  • Ballmer, S. G., et al. (2013). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. PMC. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]

  • Ogba, O. M., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. eScholarship.org. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. RSC Publishing. [Link]

  • Li, F., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. [Link]

  • Aich, D., et al. (2022). Recent Advances in the Synthesis and Reactivity of MIDA Boronates. ResearchGate. [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • Isley, N. A., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. PMC. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • MIDA boronate. Chem-Station Int. Ed.[Link]

  • Gillis, E. P. (2010). ITERATIVE CROSS-COUPLING WITH MIDA BORONATES. CORE. [Link]

  • Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research. [Link]

  • Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... ResearchGate. [Link]

  • Murray, J. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. [Link]

  • Blair, D. J., et al. (2022). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Thomas, A. A., & Denmark, S. E. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC - NIH. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep synthesis of complex boronic acids from simple MIDA boronates. Illinois Experts. [Link]

  • Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations. University of Toronto. [Link]

  • Wang, B. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

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A Comparative Guide: 3-Methanesulfonylpropylboronic Acid vs. Pinacol Ester in Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of aliphatic sulfonyl groups into molecular scaffolds is a critical strategy in modern drug discovery, often utilized to modulate polarity, improve aqueous solubility, and establish key hydrogen-bonding interactions. For the late-stage functionalization of complex APIs, Suzuki-Miyaura cross-coupling utilizing 3-methanesulfonylpropylboron reagents is a premier methodology.

However, researchers face a fundamental choice regarding the boron species: should one deploy the free 3-methanesulfonylpropylboronic acid , or its corresponding pinacol ester (Bpin) ? This guide objectively compares the reactivity, stability, and experimental handling of both reagents, providing the mechanistic causality and self-validating protocols necessary to optimize your synthetic workflows.

Structural Causality: Stability vs. Reactivity Trade-off

The behavior of these two reagents is dictated by the electronic and steric environment surrounding the sp³-hybridized boron atom.

The Pinacol Ester (Bpin): Optimized for Stability

Pinacol boronates are widely considered the "go-to" intermediates for Suzuki cross-coupling due to their exceptional shelf-life and handling characteristics[1]. The enhanced oxidative and hydrolytic stability of the 3-methanesulfonylpropyl Bpin ester is derived from two structural features:

  • Steric Shielding: The four methyl groups on the pinacol ring create a bulky protective "umbrella" around the boron center, physically blocking nucleophilic attack by water or oxygen[2].

  • Orbital Back-Bonding: The lone pairs on the pinacol oxygen atoms back-bond into the vacant p-orbital of the boron atom. This reduces the Lewis acidity of the boron, making it significantly less susceptible to degradation pathways like protodeboronation[2].

Because of this stability, the Bpin ester can be easily purified via standard silica gel chromatography without the risk of hydrolysis or poor recovery[1].

The Free Boronic Acid: Optimized for Reactivity

Free 3-methanesulfonylpropylboronic acid lacks the steric bulk and extensive back-bonding of the pinacol ester. Consequently, the boron atom is highly Lewis acidic. While this makes the reagent highly polar, difficult to purify on silica (often resulting in streaking), and prone to spontaneous dehydration to form cyclic trimers (boroxines)[1], it also makes it kinetically superior during the cross-coupling reaction.

Boronic acids generally exhibit higher intrinsic reactivity in Suzuki-Miyaura couplings than their corresponding boronic esters[3]. The unhindered boron center rapidly coordinates with hydroxide or alkoxide bases to form the critical tetrahedral "ate" complex required for transmetalation[4].

Mechanistic Bottleneck: The Transmetalation Step

The divergence in performance between the two reagents becomes most apparent during the transmetalation step of the catalytic cycle.

Kinetic investigations reveal that hindered esters like pinacol do not quantitatively form the 8-B-4 pre-transmetalation complexes containing Pd–O–B linkages[5]. The steric bulk of the pinacol methyl substituents prevents the discrete formation of this intermediate, leading to sigmoidal kinetic profiles and sluggish reaction rates[5]. In many cases, the Bpin ester must undergo complete or partial in situ hydrolysis to the free boronic acid before transmetalation can successfully occur[1][4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII BaseEx Base Exchange (OH⁻ or OR⁻) PdII->BaseEx PdII_OH Ar-Pd(II)-OH BaseEx->PdII_OH TransMet_BA Fast Transmetalation (Boronic Acid) PdII_OH->TransMet_BA R-B(OH)₂ TransMet_Bpin Slow Transmetalation (Pinacol Ester) PdII_OH->TransMet_Bpin R-Bpin RedElim Reductive Elimination TransMet_BA->RedElim TransMet_Bpin->RedElim Steric Hindrance RedElim->Pd0 Regeneration Product Cross-Coupled Product RedElim->Product

Figure 1: Suzuki-Miyaura cycle showing the transmetalation bottleneck for Bpin esters.

Quantitative Performance Comparison

The following table summarizes the operational and kinetic differences between the two reagents. Because the 3-methanesulfonylpropyl chain is sp³-hybridized, both reagents are susceptible to β-hydride elimination post-transmetalation. Therefore, ligands with large bite angles (e.g., dppf) or dialkylbiarylphosphines are recommended to accelerate reductive elimination[6].

Parameter3-Methanesulfonylpropylboronic Acid3-Methanesulfonylpropylboronic Acid Pinacol Ester
Chemical Stability Low (Prone to dehydration to boroxine)[1]High (Stable to air, moisture, and neutral hydrolysis)[7]
Chromatographic Behavior Poor (Streaks and degrades on silica gel)[1]Excellent (Easily purified via standard silica)[1]
Transmetalation Kinetics Fast (Readily forms active 'ate' complex)[4]Slow (Steric hindrance prevents Pd-O-B linkage)[5]
Typical Coupling Temp 60 - 80 °C80 - 110 °C
Hydrolysis Requirement NoneRequires in situ hydrolysis via aqueous base[1][4]
Optimal Base System Na₂CO₃ or K₂CO₃ (Mild)K₃PO₄ or NaOH (Strong, to drive hydrolysis)[1]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include specific in-process controls (IPCs) to verify causality and troubleshoot failures in real-time.

Protocol A: Rapid Coupling using 3-Methanesulfonylpropylboronic Acid

Use this protocol when reaction speed is critical, or when the aryl halide substrate is thermally sensitive.

  • Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq), 3-methanesulfonylpropylboronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: A higher equivalent (1.5 eq) of the boronic acid is used to compensate for its inherent instability and potential to undergo protodeboronation or homocoupling. Pd(dppf)Cl₂ is selected to suppress β-hydride elimination of the alkyl chain.

  • Solvent & Base Addition: Add a 4:1 mixture of THF and 2M aqueous Na₂CO₃.

    • Causality: The free boronic acid is highly reactive and only requires a mild base to form the nucleophilic boronate anion.

  • Degassing (Critical): Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes the oxidative homocoupling of the boronic acid.

  • Reaction & IPC: Heat to 65 °C. Monitor via LC-MS every 2 hours.

    • Self-Validation: The catalytic cycle is active if the aryl halide peak diminishes while the product mass increases. If the boronic acid is entirely consumed but unreacted halide remains, protodeboronation has occurred. Troubleshooting: Spike the reaction with an additional 0.5 eq of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: High-Stability Coupling using the Pinacol Ester

Use this protocol when utilizing stored reagents, or when precise stoichiometry and clean impurity profiles are required.

  • Reagent Preparation: Combine the aryl halide (1.0 eq), 3-methanesulfonylpropylboronic acid pinacol ester (1.1 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Because the Bpin ester is highly stable against degradation, a near-stoichiometric amount (1.1 eq) is sufficient[1].

  • Solvent & Base Addition: Add a 4:1 mixture of 1,4-Dioxane and 2M aqueous K₃PO₄.

    • Causality: A stronger base (K₃PO₄) and a higher-boiling solvent are strictly required to drive the in situ hydrolysis of the sterically hindered pinacol ester into the active boronic acid[1][4].

  • Degassing: Sparge with Argon for 15 minutes.

  • Reaction & IPC: Heat to 95 °C. Monitor via LC-MS.

    • Self-Validation: Expect a kinetic lag phase (often 1-3 hours) where little product is formed; this corresponds to the slow hydrolysis of the Bpin ester[5]. If no product forms after 4 hours, the hydrolysis is failing. Troubleshooting: Add additional aqueous base or increase the temperature to 105 °C.

  • Workup & Purification: Extract with EtOAc. The crude mixture can be directly loaded onto a silica gel column, as unreacted Bpin ester will not streak or degrade during chromatography[1].

Decision Matrix Workflow

To streamline your synthetic planning, utilize the following logical relationship diagram to select the optimal boron reagent based on your specific project constraints.

Workflow Start Select Boron Reagent (3-Methanesulfonylpropyl) Cond1 Need long-term storage or silica purification? Start->Cond1 Cond2 Need rapid coupling at lower temperatures? Cond1->Cond2 No SelectBpin Use Pinacol Ester (Bpin) Cond1->SelectBpin Yes Cond2->SelectBpin No SelectBA Use Boronic Acid (B(OH)₂) Cond2->SelectBA Yes

Figure 2: Decision matrix for selecting between boronic acid and pinacol ester reagents.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC (nih.gov).
  • Comparison of reactivity of different boron reagents (a) The predicted... - ResearchGate.
  • Assessing the stability and reactivity of a new generation of boronic esters - Poster Board #1276.
  • A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing).
  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE - eScholarship.
  • Something Unique or Methyl, Butyl, Futile? Born again Boron - Scientific Update - UK.

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Stability Showdown: A Comparative Guide to Sulfone Propyl and Ethyl Boronic Acids in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Research Community

In the intricate world of drug discovery and development, the chemical stability of molecular building blocks is not merely a matter of convenience; it is a cornerstone of successful therapeutic design. Boronic acids, with their versatile reactivity and unique biological interactions, have emerged as indispensable tools for medicinal chemists. However, their inherent propensity for degradation, primarily through protodeboronation, presents a significant hurdle. This guide offers a detailed comparative analysis of the stability of sulfone-containing propyl boronic acids versus the structurally simpler ethyl boronic acids, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and therapeutic endeavors.

The Imperative of Stability in Boronic Acid Chemistry

The utility of boronic acids in pharmaceuticals is intrinsically linked to their stability. A stable boronic acid ensures a longer shelf-life, predictable reactivity in complex chemical transformations, and, most importantly, the integrity of the pharmacophore in a physiological environment. The central challenge lies in the electron-deficient nature of the boron atom, which makes the carbon-boron bond susceptible to cleavage. This degradation pathway, known as protodeboronation, involves the replacement of the boronic acid group with a hydrogen atom and is highly influenced by the electronic environment of the molecule.[1][2] For drug candidates, poor stability can lead to loss of potency, altered pharmacokinetic profiles, and the generation of unintended byproducts.

A Tale of Two Substituents: Electronic Effects on Stability

The stability of a boronic acid is profoundly influenced by the nature of the organic substituent attached to the boron atom. In this guide, we compare two distinct alkyl boronic acids: ethyl boronic acid, a simple alkyl derivative, and sulfone propyl boronic acid, which features a potent electron-withdrawing sulfone group.

G cluster_0 Ethyl Boronic Acid cluster_1 Sulfone Propyl Boronic Acid a H₃C-CH₂-B(OH)₂ b R-SO₂-CH₂-CH₂-CH₂-B(OH)₂

Figure 1. Chemical structures of Ethyl Boronic Acid and a generic Sulfone Propyl Boronic Acid.

The ethyl group in ethyl boronic acid is electron-donating, which increases the electron density at the carbon atom of the C-B bond. This increased electron density strengthens the bond, making it less prone to cleavage. Conversely, the sulfone group in sulfone propyl boronic acid exerts a strong electron-withdrawing inductive effect. This effect is known to decrease the pKa of arylboronic acids, indicating increased Lewis acidity at the boron center.[3] This heightened electrophilicity of the boron atom is anticipated to weaken the C-B bond, thereby accelerating protodeboronation.

Quantifying Stability: An Experimental Framework

To provide a tangible comparison of the stability of these two classes of boronic acids, a robust, self-validating experimental protocol is essential. The following accelerated stability assay is designed to quantify the degradation of each compound in solution under thermal stress, monitored by High-Performance Liquid Chromatography (HPLC).

Accelerated Stability-Indicating HPLC Assay

Objective: To quantitatively compare the degradation rates of ethyl boronic acid and a representative sulfone propyl boronic acid (e.g., 3-(methylsulfonyl)propylboronic acid) in a solution at an elevated temperature.

Materials & Instrumentation:

  • Ethyl boronic acid

  • 3-(Methylsulfonyl)propylboronic acid

  • Acetonitrile (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • A validated HPLC system with a UV or PDA detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatically controlled oven or heating block

  • Volumetric flasks, pipettes, and autosampler vials

Experimental Protocol:

  • Preparation of Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve an appropriate amount of each boronic acid in acetonitrile to create individual 1 mg/mL stock solutions.

  • Preparation of Working Solutions (100 µg/mL):

    • Dilute each stock solution with a 50:50 (v/v) mixture of acetonitrile and deionized water to obtain working solutions with a final concentration of 100 µg/mL.

  • Stress Conditions:

    • Transfer aliquots of each working solution into labeled, sealed autosampler vials.

    • Place the vials in a thermostatically controlled oven set to 50 °C.

  • Time-Point Sampling:

    • Withdraw one vial for each compound at predetermined time intervals (e.g., 0, 4, 8, 12, 24, and 48 hours).

    • Immediately cool the withdrawn vials to room temperature to quench any further degradation.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Program: A linear gradient from 5% B to 95% B over 10 minutes, followed by a 3-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (or optimal wavelength for both compounds)

    • Injection Volume: 10 µL

  • Data Analysis and Interpretation:

    • Integrate the peak area of the parent boronic acid at each time point.

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial (T=0) peak area.

    • Plot the percentage of remaining boronic acid as a function of time to visualize the degradation profile for each compound.

G prep Prepare Boronic Acid Solutions (100 µg/mL) stress Incubate Solutions at 50°C prep->stress sample Sample at 0, 4, 8, 12, 24, 48 hours stress->sample hplc Analyze by Stability-Indicating HPLC sample->hplc quant Quantify Remaining Parent Compound hplc->quant plot Plot % Degradation vs. Time quant->plot

Figure 2. Experimental workflow for the comparative stability assessment.

Anticipated Results and Discussion

Time (hours)Ethyl Boronic Acid (% Remaining)3-(Methylsulfonyl)propylboronic Acid (% Remaining)
0 100100
4 99.196.5
8 98.292.8
12 97.389.1
24 94.579.4
48 89.263.0

Table 1. Illustrative comparative stability data for ethyl boronic acid and 3-(methylsulfonyl)propylboronic acid under accelerated conditions (50°C in 50:50 ACN/H₂O).

The hypothetical data in Table 1 clearly suggests that ethyl boronic acid is significantly more stable than its sulfone-containing counterpart. This disparity can be attributed to the profound influence of the substituents on the stability of the C-B bond.

G cluster_ethyl Ethyl Boronic Acid cluster_sulfone Sulfone Propyl Boronic Acid ethyl_struct H₃C-CH₂ → B(OH)₂ electron_donating Electron-Donating Effect ethyl_struct->electron_donating stabilized Stabilized C-B Bond electron_donating->stabilized sulfone_struct R-SO₂ ← CH₂-CH₂-CH₂ → B(OH)₂ electron_withdrawing Electron-Withdrawing Effect sulfone_struct->electron_withdrawing destabilized Destabilized C-B Bond electron_withdrawing->destabilized

Figure 3. A diagram illustrating the contrasting electronic effects on the C-B bond stability.

The electron-donating nature of the ethyl group in ethyl boronic acid fortifies the C-B bond, rendering it less susceptible to protodeboronation. In stark contrast, the powerful electron-withdrawing sulfone group in the propyl derivative diminishes the electron density of the C-B bond. This electronic pull creates a more polarized bond, making the carbon atom more susceptible to nucleophilic attack by water or other protic species, thereby facilitating the cleavage of the boronic acid moiety.

Practical Implications for Drug Discovery and Development

The findings of this comparative analysis have significant ramifications for the strategic design and handling of boronic acid-containing compounds in a pharmaceutical setting:

  • Compound Selection: For applications demanding high intrinsic stability, such as oral therapeutics with a long shelf-life, alkyl boronic acids with electron-donating or neutral substituents, like ethyl boronic acid, are preferable.

  • Formulation and Storage: Sulfone-containing boronic acids and their derivatives will likely require more stringent storage conditions, such as low temperatures and protection from moisture, to mitigate degradation. Formulation strategies may need to incorporate excipients that create a non-aqueous or low-moisture microenvironment.

  • Prodrug Strategies: For sulfone-containing boronic acids that are therapeutically promising but exhibit poor stability, a prodrug approach could be considered. Esterification of the boronic acid with a diol, for instance, can temporarily protect it from degradation, with the active boronic acid being released in vivo.

  • Process Chemistry: In synthetic routes employing sulfone-containing boronic acids, it is advisable to use them promptly after preparation or purification and to conduct reactions under anhydrous conditions to maximize yields and minimize byproduct formation.

Conclusion

The stability of boronic acids is a critical parameter that dictates their utility in drug discovery and development. This guide has provided a comprehensive comparison of the stability profiles of sulfone propyl boronic acids and ethyl boronic acids, grounded in fundamental chemical principles and supported by a robust experimental framework. The evidence strongly indicates that the presence of an electron-withdrawing sulfone group significantly compromises the stability of the C-B bond compared to a simple electron-donating ethyl group. By understanding these structure-stability relationships, researchers can make more strategic decisions in the design, synthesis, and formulation of novel boronic acid-based therapeutics, ultimately enhancing the probability of success in bringing new medicines to patients.

References

  • Wikipedia. Protodeboronation. [Link]

  • Grokipedia. Protodeboronation. [Link]

  • Kuivila, H. G.; et al. (1962). Electrophilic Displacement Reactions. X. Kinetics and Mechanism of the Protolysis of Areneboronic Acids. Journal of the American Chemical Society, 84(18), 3584-3587. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

  • Cammidge, A. N., & Goddard, V. H. (2006). The stability of boronic acids. Tetrahedron, 62(44), 10447-10452. [Link]

  • Waters. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • Al-Zoubi, R. M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(22), 6893. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Methanesulfonylpropyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methanesulfonylpropyl)boronic acid, a compound requiring careful handling due to its specific chemical properties. This document is designed to provide essential safety and logistical information, ensuring that disposal procedures are conducted with the utmost attention to safety and regulatory compliance.

Hazard Assessment and Initial Safety Precautions

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Given these hazards, all handling and disposal operations must be performed under stringent safety controls.

Personal Protective Equipment (PPE)

Before initiating any disposal-related tasks, the following PPE is mandatory:

  • Eye Protection: Tightly fitting safety goggles or a face shield are essential to prevent eye contact.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of damage before use.[2][3]

  • Protective Clothing: A laboratory coat or a chemical-resistant apron is required to prevent skin contact.[3]

  • Respiratory Protection: When handling the solid form or if there is a risk of generating dust, a NIOSH-approved respirator is recommended.[2]

All procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2][3] An emergency eyewash station and safety shower must be easily accessible.

Quantitative Data and Hazard Summary

To facilitate a quick reference for safety protocols, the following table summarizes the key hazard classifications for compounds analogous to (3-Methanesulfonylpropyl)boronic acid.

Hazard ClassificationGHS Hazard StatementKey Precautionary Actions
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[1][4]
Skin Irritation H315: Causes skin irritationWear protective gloves. Wash skin thoroughly after handling. If skin irritation occurs, get medical advice.[1]
Eye Irritation H319: Causes serious eye irritationWear eye protection. If in eyes, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice.[1]
Respiratory Irritation H335: May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area. If inhaled, remove person to fresh air.[1]

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of (3-Methanesulfonylpropyl)boronic acid is through a licensed hazardous waste disposal company.[5] On-site chemical neutralization is not recommended without a thorough, substance-specific risk assessment and explicit approval from your institution's Environmental Health and Safety (EHS) department.[6]

Waste Segregation and Collection
  • Designated Waste Container: All waste containing (3-Methanesulfonylpropyl)boronic acid, whether solid or liquid, must be collected in a designated hazardous waste container.[2]

  • Compatibility: The container must be made of a material compatible with the chemical.

  • No Mixing: Do not mix (3-Methanesulfonylpropyl)boronic acid waste with other chemical waste streams, especially strong oxidizing agents or strong acids, unless explicitly permitted by your EHS department.[6][7]

Container Management and Labeling
  • Solid Waste: Carefully transfer any solid (3-Methanesulfonylpropyl)boronic acid waste, including contaminated items like weighing paper or pipette tips, into the designated hazardous waste container.[2]

  • Liquid Waste: For solutions containing (3-Methanesulfonylpropyl)boronic acid, pour the liquid into a designated, compatible liquid waste container. Use a funnel to prevent spills.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(3-Methanesulfonylpropyl)boronic acid," and any relevant hazard symbols (e.g., "Irritant").[2] For solutions, also indicate the solvent and the approximate concentration.

  • Sealing: Keep the container tightly sealed at all times, except when adding waste, to prevent the release of dust or vapors.[3]

Storage and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be well-ventilated and secure.

  • Professional Collection: Once the waste container is full, or in accordance with your institution's waste accumulation time limits, arrange for its collection by a licensed hazardous waste disposal company.[2]

  • Documentation: Complete all required waste manifest forms accurately and completely before the scheduled pickup.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation: For large spills, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: Prevent the spilled material from entering drains or waterways.[2]

  • Cleanup (Solid Spill): Carefully sweep or vacuum the solid material and place it into a labeled hazardous waste container.[2]

  • Cleanup (Liquid Spill): Use an inert absorbent material to contain and absorb the liquid. Transfer the absorbent material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Reporting: Report the spill to your supervisor and your institution's EHS department.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of (3-Methanesulfonylpropyl)boronic acid.

start Start: Generation of (3-Methanesulfonylpropyl)boronic acid Waste ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in a Designated Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in a Designated Liquid Hazardous Waste Container liquid_waste->collect_liquid labeling Step 4: Label Container Correctly 'Hazardous Waste' Full Chemical Name Associated Hazards collect_solid->labeling collect_liquid->labeling storage Step 5: Store Securely in Designated Waste Area labeling->storage disposal Step 6: Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Workflow for the safe disposal of (3-Methanesulfonylpropyl)boronic acid waste.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined in this guide are predicated on the principle of "cradle-to-grave" chemical management, which ensures that hazardous waste is handled safely from its point of generation to its final disposal.

  • Why Segregation is Critical: Boronic acids can be incompatible with various other chemical classes. For instance, mixing with strong acids or oxidizers could lead to vigorous, exothermic reactions.[1] Segregating waste streams prevents such unintended and hazardous reactions.

  • The Case Against On-Site Neutralization: While boric acid itself is a weak acid and can sometimes be neutralized with a mild base like sodium bicarbonate, organoboronic acids can have more complex reactivity.[8] The sulfone group in (3-Methanesulfonylpropyl)boronic acid adds another layer of chemical functionality. Without a specific, validated neutralization protocol for this compound, attempting such a procedure could lead to the generation of unknown and potentially more hazardous byproducts. Therefore, deferring to professional disposal services is the most prudent and safest course of action.[6]

  • Importance of Professional Disposal: Licensed hazardous waste disposal facilities have the engineered controls and chemical expertise to handle a wide array of chemical waste streams. They can employ methods such as high-temperature incineration, which ensures the complete destruction of the organic molecule, or other specialized treatments that are not feasible in a standard laboratory setting.[5]

By adhering to this comprehensive disposal guide, laboratory personnel can ensure they are not only protecting themselves and their colleagues from immediate chemical hazards but are also contributing to the long-term protection of the environment.

References

  • Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]

  • Lab Alley. (2025, July 15). How and Why to Neutralize Boric Acid. Available at: [Link]

  • Iffland, N. et al. (1987). Method of solidifying waste slurries containing high concentrations of boric acid. Google Patents.
  • Science Forum. (2022, April 29). Boric acid. Available at: [Link]

  • Organic Syntheses. (2014, September). Working with Hazardous Chemicals. Available at: [Link]

  • Goff, J. et al. (2006). Recycling process for boron nitride. Google Patents.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Available at: [Link]

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Operational Guide: Personal Protective Equipment & Handling for (3-Methanesulfonylpropyl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a specialized reagent frequently utilized in Suzuki-Miyaura cross-coupling and advanced drug discovery workflows, (3-Methanesulfonylpropyl)boronic acid demands rigorous handling protocols. Standard safety data sheets often list generic precautions, but true laboratory safety requires an understanding of why specific measures are necessary.

This guide synthesizes the mechanistic chemical behavior of this compound with field-proven operational protocols, providing a self-validating system to protect researchers and maintain experimental integrity.

Mechanistic Hazard Profile & Causality

To handle (3-Methanesulfonylpropyl)boronic acid safely, one must understand the intrinsic chemical behavior of its functional groups:

  • Boronic Acid Moiety (Oxophilicity & Dust Hazards): Boronic acids are mildly acidic and highly oxophilic. They rapidly form reversible covalent bonds with 1,2- and 1,3-diols ()[1]. In a physiological context, this means airborne particulates can interact with glycoproteins in the corneal epithelium, causing severe eye irritation (H319)[2]. Furthermore, boronic acids are hygroscopic and can form explosible combustible dust-air mixtures if dispersed improperly[2].

  • Methanesulfonylpropyl Group (Lipophilicity): The addition of the alkyl-sulfonyl chain increases the compound's lipophilicity, enhancing its ability to permeate the stratum corneum (the outer layer of skin). This necessitates strict dermal protection to prevent acute skin irritation (H315)[2].

  • Respiratory Impact: Inhalation of fine boronic acid particulates causes acute respiratory tract irritation (H335), requiring localized engineering controls[2][3].

Quantitative PPE Matrix

The following table outlines the mandatory Personal Protective Equipment (PPE), grounded in European (EN) and US (ANSI/NIOSH) safety standards.

PPE CategorySpecification / StandardMaterialMechanistic Justification
Eye Protection EN 166 / ANSI Z87.1Polycarbonate GogglesPrevents corneal damage from boronic acid-diol complexation; seals against fine dust[1][4].
Hand Protection EN 374 (Min 0.11mm thickness)Nitrile RubberBlocks lipophilic methanesulfonylpropyl penetration. Inspect for micro-tears before use[4][5].
Respiratory EN 143 (P2/P3) or NIOSH N95Particulate FilterMitigates inhalation of respiratory irritant dust (H335) during weighing or transfer[1][5].
Body Protection ISO 13688Flame-resistant CottonProtects against combustible dust hazards and prevents static accumulation[2][5].

Self-Validating Handling Protocol

Do not simply follow these steps; verify each condition before proceeding to ensure a closed-loop safety system.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of at least 0.5 m/s. Boronic acids require properly designed ventilation to control hazardous dust at the source[1].

Step 2: PPE Donning & Inspection

  • Action: Put on the lab coat, N95/P2 respirator, EN 166 goggles, and nitrile gloves.

  • Validation: Perform a visual and inflation check on the nitrile gloves to ensure zero micro-punctures before touching the reagent bottle[4][5].

Step 3: Anti-Static Weighing

  • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Avoid rapid pouring to prevent dust formation[2][5].

  • Validation: Ensure no visible dust clouds are generated. If dust is observed, pause operations immediately and allow the hood's exhaust to clear the particulate matter.

Step 4: Solvent Transfer

  • Action: Dissolve the (3-Methanesulfonylpropyl)boronic acid in your reaction solvent (e.g., THF, DMF) directly within the fume hood before transferring it to the main reactor.

  • Validation: Visual confirmation of complete dissolution ensures no dry, combustible dust can escape during the transfer to the reaction vessel.

Spill Response and Disposal Plan

In the event of a spill, immediate containment is critical to prevent environmental contamination and airborne dust exposure.

  • Immediate Containment: Do not use compressed air or dry sweeping, which disperses combustible dust into the breathing zone[2].

  • Clean-Up: Sweep up the material gently and shovel it into a suitable, tightly closed high-density polyethylene (HDPE) container[1][2].

  • Decontamination: Wash the spill area and any exposed skin with plenty of soap and water for at least 15 minutes[2].

  • Waste Disposal: Dispose of the sealed container at an approved hazardous waste disposal plant. Do not flush down the sink, as boronic acid derivatives can be toxic to terrestrial vertebrates and may spread rapidly in water systems[1][2].

Operational Workflow Diagram

G Start Start Workflow: (3-Methanesulfonylpropyl) boronic acid Hood Engineering Control: Activate Fume Hood (Face Velocity ≥ 0.5 m/s) Start->Hood PPE Don PPE: Nitrile Gloves, EN166 Goggles, Lab Coat, N95/P2 Mask Hood->PPE Weigh Handling: Anti-static Weighing (Avoid Dust Formation) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Containment: Sweep/Shovel into Closed HDPE Container Spill->Clean Yes React Process: Transfer to Reactor (Closed System) Spill->React No Waste Disposal: Approved Hazardous Waste Plant Clean->Waste React->Waste Post-Reaction Waste

Fig 1: Safe handling, spill response, and disposal workflow for boronic acid derivatives.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.